Betulinic aldehyde oxime
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H49NO2 |
|---|---|
Molekulargewicht |
455.7 g/mol |
IUPAC-Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(Z)-hydroxyiminomethyl]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18-/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 |
InChI-Schlüssel |
GCYZHONUJBNDJH-CFOXRYIWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Betulinic Aldehyde Oxime: A Technical Guide for Researchers
CAS Number: 25613-12-1
This technical guide provides an in-depth overview of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin (B1666924). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential therapeutic applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white powder. While some physical properties like a specific melting point and solubility data are not extensively reported in publicly available literature, the properties of its precursor, betulinic aldehyde, and related derivatives provide valuable insights. The compound is generally soluble in organic solvents like ethanol (B145695), ether, chloroform, and DMSO, with limited solubility in cold water and petroleum ether. For optimal stability, it is recommended to store the compound at 2-8°C.[1]
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Betulinic Aldehyde | Betulin |
| CAS Number | 25613-12-1[1][2] | 13159-28-9[3] | 473-98-3[4] |
| Molecular Formula | C₃₀H₄₉NO₂[1][2] | C₃₀H₄₈O₂[3] | C₃₀H₅₀O₂[5] |
| Molecular Weight | 455.73 g/mol [1][2] | 440.7 g/mol [3] | 442.72 g/mol [5] |
| Appearance | White to off-white powder[1] | White crystalline powder[6] | White crystalline powder[5] |
| Melting Point | Not explicitly reported | 183 °C[3] | 256-257 °C[4] |
| Boiling Point | Not explicitly reported | 513.9 °C[3] | Not explicitly reported |
| Storage | 2-8°C[1] | 2-8°C[3] | Room temperature |
Spectral Data
-
¹H and ¹³C NMR: The spectra would show characteristic peaks for the lupane (B1675458) skeleton. The presence of the oxime group would be indicated by a downfield shift of the C-28 carbon and the proton attached to it, compared to betulinic aldehyde. The hydroxyl proton of the oxime would also be observable.
-
FT-IR: The infrared spectrum would exhibit a characteristic O-H stretching band for the oxime hydroxyl group (around 3400-3200 cm⁻¹), a C=N stretching vibration (around 1690-1640 cm⁻¹), and N-O stretching (around 960-930 cm⁻¹). The disappearance of the strong C=O stretching band of the aldehyde (around 1720 cm⁻¹) would confirm the conversion.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z 455.73). Fragmentation patterns would be consistent with the lupane triterpenoid structure.
Synthesis and Purification
This compound is synthesized from its precursor, betulinic aldehyde. Betulinic aldehyde itself can be obtained through the selective oxidation of betulin, a readily available natural product from birch bark.
Synthesis of Betulinic Aldehyde from Betulin
Several methods exist for the oxidation of betulin to betulinic aldehyde. A common method involves the use of oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation.[7] Another approach utilizes silica (B1680970) gel-supported potassium dichromate and sulfuric acid in acetone, which can yield betulinic aldehyde as a single product after a short reaction time.[8]
Synthesis of this compound from Betulinic Aldehyde
The oximation of betulinic aldehyde can be achieved by reacting it with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, in a suitable solvent like ethanol.[9]
Experimental Protocol: Synthesis of this compound
-
Materials: Betulinic aldehyde, hydroxylamine hydrochloride, pyridine (or sodium acetate), and ethanol.
-
Procedure:
-
Dissolve betulinic aldehyde in ethanol.
-
Add an excess of hydroxylamine hydrochloride and pyridine (or sodium acetate) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Purification
The crude this compound can be purified by column chromatography on silica gel, using a suitable solvent system such as a mixture of hexane (B92381) and ethyl acetate. Recrystallization from a solvent like methanol (B129727) or ethanol can be performed to obtain the pure product.
Biological Activities and Signaling Pathways
Derivatives of betulinic acid, including oximes, have shown promising biological activities, particularly in the areas of cancer, inflammation, and microbial infections. While specific studies on this compound are limited, the known mechanisms of related compounds provide a strong basis for its potential therapeutic effects.
Anticancer Activity
Betulinic acid and its derivatives are known to induce apoptosis in various cancer cell lines.[10] A key mechanism is the induction of the intrinsic mitochondrial pathway of apoptosis. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-9 and caspase-3, which execute programmed cell death.[10]
Furthermore, betulinic acid has been shown to modulate the NF-κB signaling pathway. In some cancer cells, betulinic acid can activate NF-κB, which, contrary to its usual pro-survival role, can promote apoptosis.[11] This involves the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and degradation of IκBα, and subsequent nuclear translocation of the p50/p65 NF-κB subunits.[11]
Anti-inflammatory Activity
The anti-inflammatory effects of betulinic acid derivatives are attributed to their ability to modulate key inflammatory pathways. Betulinic acid can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[3][12] This inhibition prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Additionally, betulinic acid has been shown to suppress the MAPK (mitogen-activated protein kinase) signaling pathway, including ERK, JNK, and p38, which are also crucial for the production of inflammatory mediators.
Antimicrobial Activity
Betulin derivatives have demonstrated activity against a range of microbial pathogens. The exact mechanism is not fully elucidated but is thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Screening
A common method for assessing the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Conclusion
This compound is a promising derivative of a readily available natural product with significant potential for further investigation in drug discovery. Its anticipated anticancer, anti-inflammatory, and antimicrobial properties, based on the activities of related compounds, make it a valuable target for chemical synthesis and biological evaluation. The methodologies and data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound.
References
- 1. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 25613-12-1 | ABA61312 [biosynth.com]
- 3. Betulinic Acid Ameliorates the Severity of Acute Pancreatitis via Inhibition of the NF-κB Signaling Pathway in Mice [mdpi.com]
- 4. Cayman Chemical this compound 100mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 9. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 10. Betulinic acid as new activator of NF-kappaB: molecular mechanisms and implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the NF-κB pathway and ERK-mediated mitochondrial apoptotic pathway takes part in the mitigative effect of betulinic acid on inflammation and oxidative stress in cyclophosphamide-triggered renal damage of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Natural Sources, and Therapeutic Potential of Betulin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental methodologies related to betulin (B1666924) and its principal derivatives: betulinic acid, lupeol, and allobetulin. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction: The Journey from Birch Bark to Promising Therapeutics
The story of betulin and its derivatives is a compelling example of how natural products can be harnessed for modern medicine. The journey began with the isolation of betulin from the distinctive white bark of birch trees. Subsequent research has unveiled a family of related triterpenoids with a wide spectrum of biological activities, from anti-inflammatory and antiviral to potent anticancer properties. This guide delves into the core scientific aspects of these fascinating compounds.
Discovery and Natural Abundance
The initial discovery of this class of compounds dates back to 1788 when German-Russian chemist Johann Tobias Lowitz first isolated betulin.[1] Since then, the scientific community has identified a range of natural sources for betulin and its derivatives, with varying concentrations.
Betulin
Betulin is a naturally abundant pentacyclic triterpene, most famously isolated from the bark of birch trees (Betula species), where it can constitute up to 30% of the dry weight of the outer bark.[1] The characteristic white color of birch bark is attributed to the presence of betulin.[2] Beyond the Betulaceae family, betulin is also found in other plants, though typically in lower concentrations.
Betulinic Acid
Betulinic acid, a C-28 carboxylic acid derivative of betulin, is widely distributed throughout the plant kingdom.[3][4] While it can be obtained in considerable quantities from birch trees, it is also found in a variety of other botanical sources.[3][5]
Lupeol
Lupeol is another pharmacologically active pentacyclic triterpenoid (B12794562) found in a wide array of plants, including fruits and vegetables.[6][7] It is often found alongside betulin and betulinic acid in birch bark extracts.
Allobetulin
Allobetulin is an isomer of betulin, primarily formed through a Wagner-Meerwein rearrangement of betulin in the presence of an acid catalyst.[8][9] While it is predominantly a semi-synthetic derivative, its biological activities have garnered significant interest. There is limited evidence of its significant natural occurrence.
Quantitative Analysis of Natural Sources
The concentration of betulin and its derivatives can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. The following tables summarize the quantitative data available in the literature.
Table 1: Concentration of Betulin in Various Betula Species
| Betula Species | Plant Part | Concentration (% of dry weight) | Reference(s) |
| Betula pendula | Outer Bark | 25-30% | [10] |
| Betula pubescens | Outer Bark | Up to 30% | [5] |
| Betula alba | Outer Bark | 10-40% | [8] |
| Betula papyrifera | Hardwood Bark | 20-30% | [11] |
| Kyrgyz Birch | Bark | Up to 18.25% (microwave-assisted extraction) | [12] |
Table 2: Concentration of Betulinic Acid in Various Plant Sources
| Plant Species | Plant Part | Concentration | Reference(s) |
| Betula species | Outer Bark | Varies | [13] |
| Ziziphus mauritiana | Fruit | Up to 0.922% (w/w) | |
| Ziziphus nummularia | Fruit | Up to 0.335% (w/w) | |
| Platanus acerifolia | Cork Tissue | Approx. 3.3% | [14] |
| Rosemary (Rosmarinus officinalis) | - | - | [5] |
| Selfheal (Prunella vulgaris) | - | - | [5] |
Table 3: Concentration of Lupeol in Various Plant Sources
| Plant Species | Plant Part | Concentration (µg/g unless otherwise specified) | Reference(s) |
| Mangifera indica (Mango) | Pulp | 1.80 | [2][6] |
| Mangifera indica (Mango) | Pulp | 8.27 - 67.22 µ g/100g (variety dependent) | [15] |
| Olea europaea (Olive) | Fruit | 3 | [2][6] |
| Aloe species | Dry Leaf | 280 | [2][6] |
| Ulmus species (Elm) | Bark | 800 | [2][6] |
| Pyrus pyrifolia (Japanese Pear) | Twig Bark | 175 | [2] |
| Panax ginseng (Ginseng) | Oil | 15.2 mg/100g | [2][6] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of betulin and its derivatives.
Extraction: Soxhlet Extraction of Betulin from Birch Bark
Soxhlet extraction is a widely used method for the efficient extraction of triterpenoids from plant materials.[3]
Materials and Equipment:
-
Dried and powdered birch bark
-
Soxhlet extractor apparatus (boiling flask, extraction chamber, condenser)
-
Cellulose (B213188) extraction thimble
-
Heating mantle
-
Ethanol (B145695) (95%)
-
Rotary evaporator
Protocol:
-
Sample Preparation: Grind the dried outer bark of the birch tree to a fine powder.
-
Thimble Loading: Accurately weigh approximately 20-50 g of the powdered bark and place it into a cellulose extraction thimble.[3]
-
Apparatus Assembly: Place the thimble inside the Soxhlet extraction chamber. Fill the boiling flask with 95% ethanol (approximately 250-500 mL) and assemble the Soxhlet apparatus with the condenser on top.[3]
-
Extraction: Heat the solvent in the boiling flask using a heating mantle to a gentle boil. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the top of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the boiling flask.[3]
-
Duration: Continue the extraction for 6-24 hours. The process is generally complete when the solvent in the siphon arm becomes colorless.[3]
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the boiling flask and concentrate the extract using a rotary evaporator to obtain the crude betulin extract.
Purification: Recrystallization of Betulin
Recrystallization is a common technique used to purify the crude betulin extract.[16][17]
Materials and Equipment:
-
Crude betulin extract
-
Ethanol (anhydrous)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Filter paper and funnel
-
Ice bath
Protocol:
-
Dissolution: Place the crude betulin extract into an Erlenmeyer flask. Add a minimal amount of hot anhydrous ethanol to dissolve the extract completely with the aid of heating and stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the hot, saturated solution to room temperature. Then, place the flask in an ice bath to induce further crystallization. White, needle-like crystals of betulin should form.
-
Isolation: Collect the purified betulin crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified betulin crystals in a vacuum oven. The purity of the recrystallized betulin can be assessed by techniques such as HPLC and melting point determination. A purity of over 99% can be achieved through this method.[17]
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique for the simultaneous determination and quantification of betulin and betulinic acid.[8][18]
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 86:14 v/v).[18]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[18]
-
Injection Volume: 20 µL.[18]
-
Column Temperature: 25 °C.
Protocol:
-
Standard Preparation: Prepare stock solutions of pure betulin and betulinic acid in methanol. From the stock solutions, prepare a series of standard solutions of known concentrations.
-
Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Analysis: Run the standards and samples through the HPLC system under the specified conditions.
-
Quantification: Identify the peaks corresponding to betulin and betulinic acid by comparing their retention times with those of the standards. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the calibration curve to determine the concentration of betulin and betulinic acid in the sample extracts.
Signaling Pathways and Experimental Workflows
Betulin and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate some of the key pathways and a typical workflow for assessing their anticancer activity.
Signaling Pathways
Betulinic acid is known to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[19][20][21]
Caption: Betulinic acid-induced apoptosis via intrinsic and extrinsic pathways.
The PI3K/Akt/mTOR signaling pathway is crucial for cell proliferation and survival, and its inhibition is a key mechanism of action for many anticancer agents, including betulin derivatives.[22][23][24][25]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by betulin derivatives.
Experimental Workflow
The following workflow outlines a typical process for screening the anticancer potential of betulin derivatives in a laboratory setting.[1][10][12][26][27]
Caption: A typical workflow for in vitro anticancer screening of betulin derivatives.
Conclusion
Betulin and its derivatives represent a promising class of natural products with significant therapeutic potential. Their abundance in nature, particularly from birch bark, makes them attractive candidates for drug development. This guide has provided a foundational overview of their discovery, natural sources, and the key experimental protocols used in their study. The elucidation of their mechanisms of action, particularly their impact on critical signaling pathways such as PI3K/Akt/mTOR and apoptosis, continues to fuel research into their application for a range of diseases, most notably cancer. Further research and clinical trials are warranted to fully realize the therapeutic promise of these remarkable compounds.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Betulinic acid - Wikipedia [en.wikipedia.org]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. notulaebotanicae.ro [notulaebotanicae.ro]
- 14. hongdaherbs.com [hongdaherbs.com]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Betulinic Aldehyde Oxime: A Technical Guide on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Betulinic acid, a pentacyclic triterpene, and its derivatives have garnered significant attention in oncology research for their potent and selective anticancer properties. Among these, betulinic aldehyde oxime emerges as a promising candidate for further investigation. While direct, in-depth studies on the specific mechanism of action of this compound are limited, a substantial body of research on its parent compound, betulinic acid, provides a strong foundation for understanding its potential anticancer activities. This technical guide synthesizes the available information on betulinic aldehyde and its oxime, leveraging the extensive knowledge of betulinic acid's mechanisms to provide a comprehensive overview for researchers and drug development professionals. The primary mechanism of action is believed to be the induction of apoptosis through the intrinsic mitochondrial pathway, alongside the modulation of key signaling cascades that govern cell proliferation, survival, and angiogenesis.
Core Mechanism of Action: Induction of Apoptosis
The hallmark of the anticancer activity of betulinic acid and its derivatives is the induction of programmed cell death, or apoptosis, in cancer cells, while largely sparing normal cells[1][2][3]. This selective cytotoxicity is a critical attribute for any potential chemotherapeutic agent. The primary apoptotic pathway initiated by these compounds is the mitochondrial or intrinsic pathway.
Mitochondrial Pathway Activation
Betulinic acid directly targets the mitochondria, leading to the permeabilization of the outer mitochondrial membrane[1][2][4]. This event is a critical juncture in the apoptotic cascade, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Key events in this pathway include:
-
Disruption of Mitochondrial Membrane Potential (MMP): Treatment with betulinic acid has been shown to cause a significant reduction in MMP[4][5].
-
Release of Cytochrome c: The loss of MMP facilitates the release of cytochrome c into the cytoplasm[4][6][7].
-
Release of Smac/DIABLO: Second mitochondria-derived activator of caspase (Smac), also known as direct IAP-binding protein with low pI (DIABLO), is also released. Smac promotes apoptosis by inhibiting the activity of "Inhibitor of Apoptosis Proteins" (IAPs)[1][4][7].
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7[6].
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis[5][6][8].
The following diagram illustrates the proposed mitochondrial pathway of apoptosis induced by this compound, based on the known mechanism of betulinic acid.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Modulation of Signaling Pathways
Beyond the direct induction of apoptosis, betulinic acid and its derivatives modulate several key signaling pathways that are often dysregulated in cancer.
NF-κB Signaling
The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, contributing to chemoresistance. Betulinic acid has been shown to suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα[9]. This leads to the downregulation of NF-κB target genes involved in cell survival and proliferation.
AMPK/mTOR Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation can lead to the inhibition of the mammalian target of rapamycin (B549165) (mTOR), a key promoter of cell growth and proliferation. Studies on betulinic acid have demonstrated its ability to activate AMPK, leading to the downregulation of the mTOR signaling pathway. This inhibition of mTOR can induce autophagy, a cellular self-degradation process that can, in some contexts, lead to apoptosis[8].
The following diagram illustrates the modulation of key signaling pathways by this compound.
Caption: Modulation of NF-κB and AMPK/mTOR signaling pathways.
Synthesis and Cytotoxic Activity
Synthesis
This compound can be synthesized from betulin, a readily available natural product from the bark of birch trees. The synthesis typically involves a two-step process:
-
Oxidation of Betulin: Betulin is first oxidized to betulonic aldehyde. A common oxidizing agent used for this transformation is pyridinium (B92312) chlorochromate (PCC)[10].
-
Oximation of Betulonic Aldehyde: The resulting betulonic aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, to yield the corresponding oxime[11].
The following diagram outlines the general workflow for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Cytotoxic Activity
While extensive data on this compound is not as abundant as for betulinic acid, preliminary studies have demonstrated its cytotoxic potential against various cancer cell lines. The table below summarizes the available data on the antiproliferative activity of betulinic aldehyde derivatives.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Betulonic acid oxime | CCRF-CEM (T-lymphoblastic leukemia) | MTT | 18.9 ± 1.1 | [12] |
| Betulonic acid oxime | G-361 (Malignant melanoma) | MTT | 21.3 ± 2.8 | [12] |
| 3-O-acetyl-betulinic aldehyde | Not specified | Not specified | Not specified | |
| Betulinic aldehyde derivative 9 | Du-145 (Prostate) | MTT | 7.3 | [10][13] |
| Betulinic aldehyde derivative 9 | MCF-7 (Breast) | MTT | 10.6 | [10][13] |
| Betulinic aldehyde derivative 9 | Hs294T (Melanoma) | MTT | 10.6 | [10][13] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the anticancer mechanism of action of compounds like this compound, based on the cited literature for betulinic acid and its derivatives.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
-
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with this compound at the desired concentrations for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It is essential for studying the expression levels of proteins involved in signaling pathways and apoptosis.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-AMPK, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[8]
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on its parent compound, betulinic acid, its primary mechanism of action is likely the induction of apoptosis via the mitochondrial pathway, coupled with the modulation of critical cell signaling networks such as NF-κB and AMPK/mTOR.
Future research should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and confirming its effects on the signaling pathways proposed in this guide.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of this compound derivatives to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the antitumor activity and safety profile of promising candidates in preclinical animal models.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs to enhance efficacy and overcome drug resistance[4].
This technical guide provides a comprehensive foundation for researchers and drug developers to advance the investigation of this compound as a potential therapeutic for cancer. The combination of potent pro-apoptotic activity and modulation of key survival pathways makes this class of compounds a compelling area for further exploration in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Betulinic acid decreases expression of bcl-2 and cyclin D1, inhibits proliferation, migration and induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic acid inhibits the proliferation of human laryngeal carcinoma cells through reactive oxygen species-mediate mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 13. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity Screening of Novel Oxime Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxime compounds, characterized by the functional group RR'C=NOH, are a versatile class of molecules with significant therapeutic potential.[1][2] Synthetically accessible from the reaction of hydroxylamine (B1172632) with aldehydes or ketones, oximes and their derivatives have demonstrated a wide spectrum of biological activities.[3] These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, and anticonvulsant properties.[1][2][4] Furthermore, oximes are critically important as reactivators of acetylcholinesterase (AChE) in the treatment of organophosphate poisoning.[1][5][6] The unique structural features of the oxime group, including its polarity and ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets, often leading to enhanced potency compared to their carbonyl precursors.[1][6] This guide provides an in-depth overview of the core methodologies and experimental protocols for screening the biological activities of novel oxime compounds, presenting quantitative data and workflows to aid in the drug discovery process.
Key Biological Activities and In Vitro Screening Data
The modification of existing molecules by introducing an oxime group can significantly enhance their biological effects.[7] This section summarizes the key therapeutic areas where oxime derivatives have shown promise, supported by quantitative data from various in vitro studies.
Anticancer and Cytotoxic Activity
Numerous studies have highlighted the potential of oxime derivatives as anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][8][9] For instance, certain indirubin-3'-oxime derivatives have shown potent inhibitory activity against HepG2 liver cancer cells.[8] The introduction of an oxime moiety has been shown to be crucial for the cytotoxic effects of some compound series.[8]
| Compound Class | Cell Line(s) | IC50 (µM) | Reference |
| Indirubin-3′-oxime derivative (Compound 41) | HepG2 | 0.62 | [8] |
| Chalcone-based Oxime (Compound 11g) | A-375 (Melanoma) | 0.87 | [9][10] |
| Chalcone-based Oxime (Compound 11g) | MCF-7 (Breast Cancer) | 0.28 | [9][10] |
| Chalcone-based Oxime (Compound 11e) | HT-29 (Colon Cancer) | 2.43 | [9][10] |
| Chalcone-based Oxime (Compound 11e) | H-460 (Lung Cancer) | 1.04 | [9][10] |
| Naringenin Oxime Derivative | HT-29 (Colon Adenocarcinoma) | 4.59 µg/mL | [1] |
| EGFR TK Inhibitor (Oxime Analog) | Not Specified | 0.07 | [1] |
Anti-inflammatory Activity
Oxime derivatives have been investigated for their anti-inflammatory properties, often by assessing their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6).[1][11][12]
| Compound Class | Assay | IC50 (µM) | Reference |
| Pentadienone Oxime Ester (Compound 5j) | NO Production Inhibition | 6.66 | [1][12] |
| Pentadienone Oxime Ester (Compound 5j) | IL-6 Production Inhibition | 5.07 | [12] |
| 4'-Morpholinoacetophenone oxime (oxime-2) | COX-1 Inhibition | 50 | [13] |
| 4'-Piperidinoacetophenone oxime (oxime-3) | COX-1 Inhibition | 130 | [13] |
Antimicrobial Activity
The incorporation of an oxime functional group can enhance the antimicrobial activity of compounds.[1] Their efficacy is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[14][15][16][17]
| Compound Class | Organism(s) | MIC (µg/mL) | Reference |
| Naringenin Oxime Derivatives | Staphylococcus aureus, Bacillus subtilis | < 12.5 | [1] |
| (-)-Menthone oxime, (+)-Carvone oxime | Staphylococcus aureus | 100 | [1] |
| Chalcone Fluorinated Oxime | Bacillus subtilis | ≤ 128 | [1] |
| Chalcone Fluorinated Oxime | Aspergillus niger | ≤ 256 | [1] |
| O-benzyl oxime (Compound 44) | Various bacterial strains | 3.13 - 6.25 | [16] |
Antioxidant Activity
Modification of compounds with an oxime group has been shown to increase antioxidant activity.[1] This is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the IC50 value represents the concentration required to scavenge 50% of DPPH radicals.[18]
| Compound Class | Assay | IC50 | Reference |
| Organotellurium Oxime 1 | DPPH Radical Scavenging | 5.12 ± 0.71 mg/mL | [1] |
| Organotellurium Oxime 2 | DPPH Radical Scavenging | 7.79 ± 0.33 mg/mL | [1] |
| Anethum graveolens L. Oxime | Superoxide Radical Scavenging | 0.31 mg/mL | [1] |
Other Notable Activities
-
Anticonvulsant Activity: Various O-alkylated oxime derivatives have demonstrated moderate to significant anticonvulsant activity in animal models, such as against pentylenetetrazole-induced convulsions.[19][20][21]
-
Acetylcholinesterase (AChE) Inhibition: While many oximes are known as AChE reactivators, they can also act as reversible inhibitors of the enzyme.[22] The inhibitory potency (IC50) often depends on the structural characteristics of the oxime, such as the length of the linker in bis-pyridinium compounds.[22] For example, for bis-pyridinium aldoximes, IC50 values were shown to decrease from 21 mM to 55 µM as the linker length increased.[22]
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable screening of novel compounds. This section provides methodologies for key assays.
General Workflow for Biological Activity Screening
The initial screening of a novel compound library typically follows a hierarchical process to identify promising candidates for further development.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[23]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[24]
-
Compound Treatment: Prepare serial dilutions of the novel oxime compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO).[24][25]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[23][25]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[23][25]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[25][26]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[24]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. In vivo oxime administration does not influence Ellman acetylcholinesterase assay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses and anti-inflammatory activity of novel oximes and O-acyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Syntheses and anti-inflammatory activities of O-acyloximes. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of oxime esters from dihydrocumic acid :: BioResources [bioresources.cnr.ncsu.edu]
- 15. Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 16. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]
- 19. Synthesis and anticonvulsant activity of O-alkylated derivatives of 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. merckmillipore.com [merckmillipore.com]
- 24. benchchem.com [benchchem.com]
- 25. ijprajournal.com [ijprajournal.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of Betulinic Aldehyde Oxime Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) derived from the bark of the white birch tree, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent antitumor properties.[1] Its derivatives are continuously being explored to enhance efficacy and overcome limitations such as poor water solubility.[2] Among these, Betulinic aldehyde oxime (CAS No: 25613-12-1) emerges as a compound of interest.[3][4] This guide provides a comprehensive overview of the in silico methodologies employed to model the interactions of this compound, offering insights into its potential therapeutic applications.
The in silico approach accelerates the drug discovery process by predicting the biological activity and pharmacokinetic properties of compounds before their synthesis and in vitro testing, thus saving time and resources.[5] This document will detail the core computational techniques, present relevant data for analogous compounds, provide standardized experimental protocols for validation, and visualize key pathways and workflows.
In Silico Modeling Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is widely used to understand the interaction between a ligand and its target protein at the molecular level.
A generalized protocol for docking a triterpenoid ligand like this compound is as follows:
-
Receptor Preparation:
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized to its lowest energy conformation.
-
Gasteiger partial charges and polar hydrogen atoms are added.[6]
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein.
-
Docking is performed using software like AutoDock Vina, which employs algorithms like the Lamarckian Genetic Algorithm to explore possible binding conformations.[7]
-
-
Analysis of Results:
-
The results are analyzed based on the binding affinity (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.
-
The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are visualized and examined.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[5]
The development of a QSAR model generally involves these steps:
-
Data Set Selection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D, 2D, or 3D descriptors.
-
Model Building: A mathematical model is created using statistical methods like multiple linear regression or machine learning algorithms to correlate the descriptors with the biological activity.[9]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[10]
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate in the early stages of discovery is crucial to avoid late-stage failures.[11][12] Various computational models and software are available to predict these properties based on the chemical structure of the compound.[13][14]
Key ADMET properties predicted include:
-
Absorption: Gastrointestinal absorption, blood-brain barrier penetration.
-
Distribution: Plasma protein binding, volume of distribution.
-
Metabolism: Prediction of metabolic sites and metabolites by cytochrome P450 enzymes.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of various toxicities, such as cardiotoxicity, hepatotoxicity, and mutagenicity.
Data Presentation
While specific quantitative data for this compound is not extensively available, the following table summarizes the cytotoxic activity (IC50 values) of closely related betulinic acid and its derivatives against various cancer cell lines, providing a comparative context for its potential efficacy.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | A375 (Melanoma) | 154 | [2] |
| Betulinic Acid | MCF7 (Breast Adenocarcinoma) | 112 | [2] |
| Betulinic Acid Derivative 5 | A375 (Melanoma) | 36 | [2] |
| Betulinic Acid Derivative 5 | MCF7 (Breast Adenocarcinoma) | 25 | [2] |
| Betulonic Acid Oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [15] |
| Betulonic Acid Oxime | G-361 (Malignant Melanoma) | 21.3 ± 2.8 | [15] |
| Betulinic Aldehyde Derivative 9 | Du-145 (Prostate) | 7.3 | [16] |
| Betulinic Aldehyde Derivative 9 | Hs294T (Melanoma) | 10.6 | [16] |
| Betulinic Aldehyde Derivative 9 | MCF-7 (Breast Adenocarcinoma) | 8.2 | [16] |
| Betulin (B1666924) Derivative 20g | HCT-116 (Colon) | 11.36 | [17] |
| Betulin Derivative 21f | HepG2 (Liver) | 6.87 | [17] |
Experimental Protocols
Synthesis of a Triterpenoid Oxime
This protocol is a general method for the synthesis of an oxime from a triterpenoid ketone, which can be adapted for this compound. The synthesis often involves a two-step process: oxidation of the corresponding alcohol to an aldehyde or ketone, followed by oximation.
Step 1: Oxidation of Betulin to Betulonic Aldehyde
A common method for oxidizing betulin to betulonic aldehyde involves using pyridinium (B92312) chlorochromate (PCC).[18]
-
Dissolve betulin in a suitable anhydrous solvent like dichloromethane.
-
Add PCC to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture, which may involve filtration through silica (B1680970) gel and evaporation of the solvent.
-
Purify the resulting betulonic aldehyde using column chromatography.
Step 2: Oximation of Betulonic Aldehyde
-
Dissolve the betulonic aldehyde in a mixture of ethanol (B145695) and pyridine.
-
Add hydroxylamine (B1172632) hydrochloride to the solution.
-
Stir the mixture at a specific temperature (e.g., 60 °C) for a set duration (e.g., 75 minutes).[19]
-
After cooling, add water to the reaction mixture.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the final oxime product, if necessary, by recrystallization or column chromatography.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a further 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]
-
Incubation: Incubate the plate at 37°C for 4 hours.[23]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan (B1609692) crystals.[23]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Visualizations
Caption: A generalized workflow for the in silico modeling and experimental validation of this compound.
Caption: Proposed apoptotic signaling pathway modulated by this compound, based on known mechanisms of betulinic acid.[24]
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. ijert.org [ijert.org]
- 6. as-proceeding.com [as-proceeding.com]
- 7. Molecular docking analysis of triterpenoids from Cassia fistula with breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agribiop.com [agribiop.com]
- 9. QSAR in drug discovery (Chapter 10) - Drug Design [cambridge.org]
- 10. QSAR - Drug Design Org [drugdesign.org]
- 11. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 16. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde [mdpi.com]
- 17. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent advances in synthesis and biological activity of triterpenic acylated oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. Betulinic acid and apoptosis-involved pathways: Unveiling its bidirectional regulatory role - PubMed [pubmed.ncbi.nlm.nih.gov]
Betulinic Aldehyde Oxime: A Technical Guide to its Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, has emerged as a compound of significant interest in the field of medicinal chemistry.[1] Possessing the characteristic lupane (B1675458) skeleton, this molecule has been the subject of investigations into its potential as an anticancer, antiviral, and anti-inflammatory agent. The introduction of an oxime functional group to the betulinic aldehyde scaffold can modulate the compound's biological activity, physicochemical properties, and potential for further chemical modification. This technical guide provides a comprehensive overview of this compound, including its synthesis, biological activities with supporting quantitative data, detailed experimental protocols, and an exploration of its proposed mechanisms of action.
Synthesis of this compound
The synthesis of this compound typically proceeds from its precursor, betulinic aldehyde. The fundamental reaction involves the condensation of the aldehyde functional group with hydroxylamine (B1172632). A general synthetic approach is outlined below, adapted from methodologies for similar triterpenoid oximes.[2][3]
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Medicinal Chemistry Applications and Quantitative Data
This compound and its closely related analogs have demonstrated a range of biological activities. The primary areas of investigation include their cytotoxic effects against cancer cells and their potential as antiviral agents.
Anticancer Activity
While specific quantitative data for this compound is limited, studies on closely related triterpenoid oximes provide valuable insights into the potential of this compound class. For instance, betulonic acid oxime has shown cytotoxicity against various cancer cell lines.[2][4] It is reported that this compound is cytotoxic to Huh7 hepatocellular carcinoma cells at a concentration of 50 μM.[1]
Table 1: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | Huh7 (Hepatocellular Carcinoma) | Not Specified | 50 | [1] |
| Betulonic Acid Oxime | CCRF-CEM (T-lymphoblastic leukemia) | Not Specified | 18.9 ± 1.1 | [2][4] |
| G-361 (Malignant melanoma) | Not Specified | 21.3 ± 2.8 | [2][4] | |
| HeLa (Cervical cancer) | Not Specified | 24.5 ± 1.8 | [2][4] |
Antiviral Activity
Derivatives of betulinic acid have been investigated for their antiviral properties, particularly against HIV and Herpes Simplex Virus (HSV). The introduction of an oxime group can influence this activity.
Table 2: Antiviral Activity of Related Betulinic Acid Oxime Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Benzyl ester of platanic acid oxime | HIV-1 | 3.2 ± 0.43 | [2][4] |
| Benzyl ester of platanic acid oxime | HSV-1 | > 100 | [2][4] |
| Platanic acid oxime | HIV-1 | 36 ± 4.0 | [2][4] |
| Platanic acid oxime | HSV-1 | 48 ± 6.0 | [2][4] |
| Side product 18 (from platanic acid oxime synthesis) | HIV-1 | 15 ± 1.3 | [2][4] |
| Side product 18 (from platanic acid oxime synthesis) | HSV-1 | 12 ± 0.21 | [2][4] |
Anti-inflammatory Activity
The parent compound, betulinic acid, is known to possess anti-inflammatory properties.[2] It has been shown to protect against lethal endotoxemia by modulating TNF-α production in a manner dependent on IL-10.[2] While specific studies on the anti-inflammatory effects of this compound are not widely available, it is a promising area for future research.
Experimental Protocols
Synthesis of this compound (Adapted Protocol)
This protocol is adapted from the synthesis of betulonic acid oxime and is expected to be applicable for the synthesis of this compound.[2]
-
Dissolution: Dissolve betulinic aldehyde (1 equivalent) in 96% ethanol.
-
Addition of Reagents: To the solution, add hydroxylamine hydrochloride (10 equivalents) and pyridine (10 equivalents).
-
Reaction: Stir the reaction mixture at reflux (approximately 110 °C) under an inert atmosphere (e.g., argon) for 5 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and add a saturated brine solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as chloroform.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure and purify the crude residue by column chromatography on silica (B1680970) gel.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cytotoxicity by measuring cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a further 48-72 hours.
-
Fixation: Fix the cells by adding cold trichloroacetic acid (10% w/v) and incubate for 1 hour at 4 °C.
-
Washing: Wash the plates five times with distilled water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
Proposed Mechanism of Action: Induction of Apoptosis
While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to follow a similar mechanism to its parent compound, betulinic acid, which is known to induce apoptosis through the mitochondrial (intrinsic) pathway.[5][6][7][8][9]
Signaling Pathway: Proposed Mitochondrial Apoptosis Induction
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.
This proposed mechanism involves the generation of reactive oxygen species (ROS), translocation of the pro-apoptotic protein Bax to the mitochondria, and inhibition of the anti-apoptotic protein Bcl-2.[5][7] These events lead to a loss of the mitochondrial membrane potential, resulting in the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of effector caspases like caspase-3.[7] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[7]
Conclusion
This compound represents a promising scaffold in medicinal chemistry. While comprehensive data on this specific derivative is still emerging, the known activities of its parent compound and related oximes highlight its potential as a cytotoxic and antiviral agent. The synthetic accessibility of the oxime functionality allows for further structural modifications, opening avenues for the development of new therapeutic agents with improved potency and selectivity. Future research should focus on a more detailed biological evaluation of this compound against a broader range of cancer cell lines and viruses, as well as a thorough investigation of its specific molecular mechanisms of action to fully realize its therapeutic potential.
References
- 1. tebubio.com [tebubio.com]
- 2. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Betulinic acid inhibits the proliferation of human laryngeal carcinoma cells through reactive oxygen species-mediate mitochondrial apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Betulinic acid induces autophagy-dependent apoptosis via Bmi-1/ROS/AMPK-mTOR-ULK1 axis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Betulinic Aldehyde Oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulin (B1666924). This compound serves as a valuable building block in medicinal chemistry and drug discovery, with potential applications in the development of novel therapeutic agents.[1] These protocols detail the chemical synthesis pathway, starting from the selective oxidation of betulin to betulinic aldehyde, followed by the oximation reaction. The information presented is collated from established chemical literature to ensure procedural accuracy and reproducibility.
Physicochemical and Characterization Data
The quantitative data for the final product, this compound, are summarized below.
| Property | Value | Reference(s) |
| Synonyms | Betulinal oxime, Betulinicaldehyde oxime | [1] |
| CAS Number | 25613-12-1 | [1][2] |
| Molecular Formula | C₃₀H₄₉NO₂ | [1] |
| Molecular Weight | 455.73 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically >95% (HPLC) | [1] |
| Storage | 2-8°C | [1] |
Synthesis Pathway Overview
The synthesis of this compound is a two-step process that begins with betulin, a compound readily extracted from the bark of birch trees.[3][4]
-
Step 1: Selective Oxidation of Betulin. The primary alcohol group at the C-28 position of betulin is selectively oxidized to form betulinic aldehyde. This is the critical step, as betulin also contains a secondary alcohol at the C-3 position that can be oxidized.[3][5] Methods using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst are preferred for their high selectivity.[3][6]
-
Step 2: Oximation of Betulinic Aldehyde. The resulting aldehyde is then converted to the corresponding oxime by reaction with hydroxylamine (B1172632). This is a standard and high-yielding condensation reaction.[7]
The overall workflow is illustrated in the diagram below.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.
This protocol is adapted from methodologies described for the selective oxidation of primary alcohols in triterpenoids.[5][6]
Materials:
-
Betulin
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (B82951) (NaClO, commercial bleach solution)
-
Sodium chlorite (B76162) (NaClO₂)
-
Phosphate (B84403) buffer (pH ~6.7)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Betulin in a suitable organic solvent such as dichloromethane (DCM).
-
Add a catalytic amount of TEMPO (approx. 0.1 equivalents).
-
Prepare an aqueous solution of sodium chlorite (NaClO₂) in a phosphate buffer.
-
Cool the betulin/TEMPO mixture in an ice bath.
-
Slowly add a commercial bleach solution (NaClO) to initiate the reaction, followed by the dropwise addition of the sodium chlorite solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Betulinic Aldehyde.
-
Purify the crude product by silica gel column chromatography.
This protocol is based on the oximation procedure described by Sun et al. and others.[7][8]
Materials:
-
Betulinic Aldehyde (from Protocol 1)
-
Hydroxylamine hydrochloride (HONH₂·HCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Ethanol (B145695) (EtOH)
-
Deionized water
Procedure:
-
Dissolve the purified Betulinic Aldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of water, then add ethanol.
-
Add the hydroxylamine hydrochloride/sodium acetate solution to the stirred solution of betulinic aldehyde.
-
Heat the reaction mixture to reflux and monitor its progress by TLC until the starting aldehyde is consumed.
-
After the reaction is complete (typically a few hours), cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the residue to precipitate the crude product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water.
-
Dry the product under vacuum to yield this compound. The reaction is often reported to give a quantitative yield, and the product may be pure enough for many applications without further purification.[7]
Logical Pathway for Synthesis and Derivatization
The synthesis of the target oxime is a key step that introduces a nitrogen atom, opening pathways for further chemical modifications to create a library of derivatives for structure-activity relationship (SAR) studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 25613-12-1 | ABA61312 [biosynth.com]
- 3. research.abo.fi [research.abo.fi]
- 4. researchgate.net [researchgate.net]
- 5. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
Application Notes and Protocols: Cytotoxicity of Betulinic Aldehyde Oxime Determined by MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a pentacyclic triterpene, and its derivatives have garnered significant attention in oncological research due to their potential as cytotoxic agents against various cancer cell lines. These compounds are known to induce apoptosis, primarily through the mitochondrial pathway. This document provides detailed application notes and protocols for assessing the cytotoxicity of betulinic aldehyde oxime, a derivative of betulinic acid, using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The MTT assay is a colorimetric method widely used to evaluate cell viability and proliferation. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals via mitochondrial dehydrogenases. The intensity of the purple color is directly proportional to the number of viable cells.
While specific cytotoxic data for this compound is limited in publicly available literature, this document will utilize data from a closely related compound, betulonic acid oxime , to provide a representative example of the expected cytotoxic potential of this class of compounds.
Data Presentation
The following table summarizes the cytotoxic activity of betulonic acid oxime against various human cancer cell lines, as determined by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 | [1][2] |
| Betulonic acid oxime | G-361 | Malignant melanoma | 21.3 ± 2.8 | [1][2] |
| Betulonic acid oxime | MCF7 | Breast adenocarcinoma | > 25 | [2] |
| Betulonic acid oxime | HeLa | Cervical cancer | > 25 | [2] |
Experimental Protocols
MTT Assay Protocol for Determining Cytotoxicity of this compound
This protocol outlines the steps for assessing the cytotoxic effects of this compound on adherent cancer cell lines using the MTT assay.
Materials:
-
This compound (or a related derivative)
-
Selected cancer cell line (e.g., A375 human melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot a dose-response curve of % cell viability versus compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
References
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
Application of Betulinic Aldehyde Oxime and Its Analogs in Antiviral Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid and its derivatives have emerged as a promising class of natural product-based antiviral agents. While research into the specific antiviral properties of betulinic aldehyde oxime is still in its early stages, studies on closely related analogs, such as betulonic acid oxime and betulinic aldehyde, have demonstrated significant activity against a range of viruses. These compounds offer a unique scaffold for the development of novel antiviral therapeutics.
This document provides a summary of the available antiviral data for analogs of this compound, detailed protocols for key antiviral assays, and a discussion of the potential mechanisms of action based on the broader class of betulinic acid derivatives.
Disclaimer: Quantitative data and specific mechanisms for this compound are not yet extensively documented in peer-reviewed literature. The information presented herein is based on studies of structurally similar compounds and should serve as a guide for future research.
Data Presentation: Antiviral Activity of Betulinic Aldehyde Analogs
The following tables summarize the reported in vitro antiviral activities of betulonic acid oxime and betulinic aldehyde against various viruses. This data provides a baseline for understanding the potential efficacy of this compound.
Table 1: Antiviral Activity of Betulonic Acid Oxime and a Related Oxime Derivative
| Compound | Virus | Assay | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulonic acid oxime | Influenza A (H1N1, H3N2, H7N1), Influenza B | Not Specified | Chick Embryo Fibroblasts, Chorioallantoic Membranes | 10.4 - 17.5 | >100 | >5.7 - >9.6 | [1] |
| Side product 18 (an oxime derivative) | HIV-1 | Cytopathic Effect Assay | MT-4 | 15 ± 1.3 | >100 | >6.7 | [1] |
| Side product 18 (an oxime derivative) | HSV-1 | Cytopathic Effect Assay | Vero | 12 ± 0.21 | >100 | >8.3 | [1] |
Table 2: Antiviral Activity of Betulinic Aldehyde
| Compound | Virus | Assay | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulinic aldehyde | Avian Influenza (H9N2) | Not Specified | Not Specified | 28.4 | Not Reported | Not Reported | [1] |
Experimental Protocols
Detailed methodologies for key antiviral experiments are crucial for the evaluation of novel compounds like this compound. The following are generalized protocols that can be adapted for this purpose.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to host cells, which is essential for calculating the selectivity index.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, MDCK, MT-4) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a "cells only" control (medium with solvent) and a "no cells" blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound against plaque-forming viruses.[2][3]
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. An overlay medium is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound in serum-free medium. Mix the diluted compound with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and infect with the virus-compound mixture for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: After incubation, fix the cells with a solution of 10% formaldehyde (B43269) and stain with a solution of 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Reverse Transcriptase (RT) Inhibition Assay
This assay is specific for retroviruses like HIV and measures the ability of a compound to inhibit the reverse transcriptase enzyme.[4]
Principle: Reverse transcriptase is a key enzyme for retroviruses, responsible for converting the viral RNA genome into DNA. This assay quantifies the activity of RT in the presence of an inhibitor.
Protocol:
-
Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), dNTPs (with one being labeled, e.g., ³H-dTTP or DIG-dUTP), and purified recombinant HIV-1 reverse transcriptase.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA by centrifugation.
-
Quantification:
-
Radiometric Method: If using a radiolabeled nucleotide, wash the precipitate, and measure the incorporated radioactivity using a scintillation counter.
-
Colorimetric/Chemiluminescent Method: If using a non-radioactive label (e.g., DIG), detect the incorporated label using an antibody-enzyme conjugate and a suitable substrate.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces RT activity by 50% compared to the no-inhibitor control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Postulated antiviral mechanisms of this compound based on its analogs.
Caption: General workflow for a Plaque Reduction Assay.
Caption: General workflow for an MTT Cytotoxicity Assay.
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of betulinic acid derivatives are multifaceted and depend on the specific viral target.
-
Anti-HIV Activity: Betulinic acid derivatives have been shown to inhibit HIV-1 through two primary mechanisms:
-
Entry Inhibition: Some derivatives interfere with the viral entry process by binding to the gp120 envelope glycoprotein, thereby preventing the conformational changes required for fusion with the host cell membrane.[5]
-
Maturation Inhibition: Other derivatives act at a late stage of the viral life cycle by inhibiting the maturation of the Gag polyprotein, leading to the production of non-infectious viral particles.[6]
-
-
Anti-Influenza Activity: The mechanism of action against influenza virus is less defined. However, given that some natural products inhibit influenza by targeting the neuraminidase enzyme, which is crucial for the release of new virions from infected cells, it is plausible that this compound could act through a similar mechanism.[7] Further enzymatic assays are required to confirm this hypothesis.
-
Anti-Herpes Simplex Virus (HSV) Activity: The precise mechanism of action of betulinic acid derivatives against HSV is not fully elucidated. However, some studies suggest that these compounds may interfere with the early stages of viral infection, possibly by preventing viral attachment and entry into host cells.[8]
Conclusion
This compound represents a compound of interest for antiviral research, building upon the established activities of its structural analogs. The data on related compounds suggest potential efficacy against HIV, influenza, and HSV. The provided protocols offer a framework for the systematic evaluation of its antiviral properties and cytotoxicity. Further investigation into the specific mechanisms of action of this compound is warranted to fully understand its therapeutic potential and to guide the development of novel antiviral drugs based on this promising natural product scaffold.
References
- 1. [New betulin derivatives in combination with rimantadine for inhibition of influenza virus reproduction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Betulinic Acid Derivatives as Entry Inhibitors against HIV-1 and Bevirimat-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Influenza Activity of Betulinic Acid from Zizyphus jujuba on Influenza A/PR/8 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
Betulinic Aldehyde Oxime: A Key Intermediate in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic aldehyde oxime is a versatile derivative of betulinic aldehyde, a naturally occurring pentacyclic triterpenoid (B12794562). Its chemical structure, featuring a reactive oxime group, makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The strategic placement of the oxime functionality at the C-28 position of the lupane (B1675458) skeleton allows for diverse chemical modifications, leading to the generation of novel derivatives with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical research and development.
Applications in Pharmaceutical Synthesis
This compound serves as a crucial building block for the synthesis of various heterocyclic and other modified triterpenoid derivatives. Its primary applications lie in its ability to be transformed into a variety of functional groups, leading to compounds with enhanced biological activity and improved pharmacokinetic profiles.
-
Synthesis of Nitrogen-Containing Heterocycles: The oxime group is a precursor for the generation of nitrile oxides, which can readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkynes, to yield isoxazole (B147169) derivatives.[1] These isoxazole-fused triterpenoids have shown promising cytotoxic activity against various cancer cell lines.[2]
-
Formation of Amides and Lactams: Through the Beckmann rearrangement, the oxime functionality can be converted into an amide or a lactam, providing access to another class of bioactive molecules.[3][4] This transformation allows for the introduction of a nitrogen atom into the triterpenoid scaffold in a different manner, potentially leading to compounds with novel pharmacological properties.
-
Precursor to Amines: Reduction of the oxime group can yield the corresponding primary amine, a key functional group for the synthesis of a wide array of derivatives, including amides, sulfonamides, and other N-substituted compounds with diverse biological activities.
Data Presentation
The following tables summarize key quantitative data related to the synthesis of betulinic aldehyde, its oxime derivative, and the biological activity of subsequent products.
Table 1: Synthesis Yields of Betulinic Aldehyde and this compound
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Oxidation | Betulin (B1666924) | Betulinic Aldehyde (Betulinal) | Chromic oxide adsorbed on silica (B1680970) gel | 64 | [5] |
| Oxidation | Betulin | Betulinic Aldehyde | TEMPO/NaClO₂/NaOCl at 35 °C | 92 | [6] |
| Oximation | Betulin Aldehyde-Ketone | Betulin Aldehyde-Ketone Oxime | Hydroxylamine (B1172632) hydrochloride, NaOAc, Ethanol (B145695) | Quantitative | [4] |
Table 2: Cytotoxic and Antiviral Activities of Betulinic Acid Oxime Derivatives
| Compound | Cell Line/Virus | Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| Betulonic acid oxime | CCRF-CEM (T-lymphoblastic leukemia) | Cytotoxic | 18.9 ± 1.1 | [2] |
| Betulonic acid oxime | G-361 (Malignant melanoma) | Cytotoxic | 21.3 ± 2.8 | [2] |
| Betulinic acid 3-oxime | Influenza A virus | Antiviral | - | [7] |
| Betulonic acid 3-oxime benzalhydrazide | Herpes Simplex Virus Type I | Antiviral | - | [7] |
| Benzyl ester of platanic acid oxime | HIV-1 | Antiviral | 3.2 ± 0.43 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Betulinic Aldehyde from Betulin
This protocol describes the selective oxidation of the primary hydroxyl group of betulin at the C-28 position to yield betulinic aldehyde.
Materials:
-
Betulin
-
Chromic oxide (CrO₃)
-
Silica gel
-
Toluene
-
Standard laboratory glassware and purification equipment
Procedure:
-
Prepare the solid-supported oxidizing agent by adsorbing chromic oxide onto silica gel.
-
In a round-bottom flask, dissolve betulin in toluene.
-
Add the chromic oxide on silica gel to the betulin solution.
-
Stir the reaction mixture at room temperature for approximately 60 minutes.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the solid support.
-
Wash the solid residue with toluene.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude betulinic aldehyde.
-
Purify the crude product by column chromatography on silica gel to yield pure betulinic aldehyde.
Protocol 2: Synthesis of this compound
This protocol details the conversion of betulinic aldehyde to its corresponding oxime.
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve betulinic aldehyde in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride and sodium acetate to the solution.[4]
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 3: Synthesis of Isoxazole Derivatives from this compound
This protocol outlines the conversion of this compound into isoxazole derivatives via a nitrile oxide intermediate.
Materials:
-
This compound
-
An alkyne (e.g., phenylacetylene)
-
An oxidizing agent for the conversion of oxime to nitrile oxide (e.g., N-Chlorosuccinimide)
-
A suitable solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the alkyne to the solution.
-
Slowly add the oxidizing agent to the mixture at a controlled temperature (e.g., 0 °C).
-
Add triethylamine to facilitate the in-situ generation of the nitrile oxide and subsequent cycloaddition.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Once the reaction is complete, quench the reaction with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography to isolate the desired isoxazole derivative.
Mandatory Visualizations
Caption: Synthetic workflow from betulin to bioactive isoxazole derivatives.
Caption: Inhibition of the Akt signaling pathway by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. CYTOTOXIC ACTIVITY OF HETEROCYCLIC DERIVATIVES OF BETULIN | Perm Federal Research Centre Journal [journal.permsc.ru]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. jchemrev.com [jchemrev.com]
- 7. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Purification of Betulinic Aldehyde Oxime
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulinic acid. Due to the structural similarity to betulinic acid and its derivatives, a reverse-phase HPLC (RP-HPLC) method was developed and optimized.[1][2] This method is suitable for researchers in natural product chemistry, medicinal chemistry, and drug development requiring high-purity this compound for further studies. The protocol provides detailed parameters for the chromatographic separation, including column specifications, mobile phase composition, and detection settings.
Introduction
This compound is a synthetic derivative of betulinic acid, a compound known for its various biological activities. As with many pharmacologically active compounds, high purity is essential for accurate biological and toxicological evaluation. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of small molecules.[3] Specifically, reverse-phase HPLC is a powerful method for separating compounds based on their hydrophobicity.[2] Given the non-polar nature of the triterpenoid backbone, RP-HPLC is an ideal choice for the purification of this compound. This document provides a detailed protocol for the efficient purification of this compound. The method is adapted from established protocols for the separation of betulinic acid and related triterpenoids.[4][5][6]
Experimental
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (ultrapure, 18.2 MΩ·cm).
-
Column: A C18 reverse-phase column is recommended.[1] Specific examples include a Symmetry® C18 column (4.6 x 250 mm, 5 µm) or a Diamonsil C18 column (250 mm × 4.6 mm, 5 µm).[5][6]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
The following table summarizes the optimized HPLC conditions for the purification of this compound. These parameters are based on successful separations of the structurally similar betulinic acid.[4][5][6]
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [5][6] |
| Mobile Phase A | Water | [6] |
| Mobile Phase B | Acetonitrile | [6] |
| Gradient | 80-100% B over 20 minutes | Adapted from[6] |
| Flow Rate | 1.0 mL/min | [4][6] |
| Column Temperature | 25 °C | [4] |
| Detection Wavelength | 210 nm | [1][4][5][6] |
| Injection Volume | 20 µL |
Note: The gradient can be optimized to achieve the best separation based on the specific purity of the crude sample.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound sample in a suitable solvent. Due to its likely poor water solubility, dissolving in the mobile phase, particularly the organic component (Acetonitrile or Methanol), is recommended. A starting concentration of 1 mg/mL is suggested.[4]
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Ensure all solvents are properly degassed to prevent bubble formation in the system.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 80% Acetonitrile, 20% Water) for at least 30 minutes or until a stable baseline is achieved.
The following diagram illustrates the overall workflow for the HPLC purification of this compound.
Caption: HPLC Purification Workflow for this compound.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Monitoring: Monitor the separation at a wavelength of 210 nm, which is effective for detecting triterpenoids that lack strong chromophores.[1]
-
Fraction Collection: Collect fractions corresponding to the major peak, which is presumed to be the this compound. The retention time will be dependent on the exact system and conditions but is expected to be in the range observed for similar compounds like betulinic acid (e.g., 10-17 minutes).[5][6]
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method.
-
Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent, typically by rotary evaporation, to obtain the purified solid compound.
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).
Expected Results
The described HPLC method is expected to yield this compound with a purity exceeding 95%. The retention time and peak shape should be consistent across multiple runs. The following table provides expected performance metrics based on validated methods for betulinic acid.
| Performance Metric | Expected Value | Reference |
| Linearity (R²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | ~0.0005 µg/mL | [4] |
| Limit of Quantification (LOQ) | ~0.0050 µg/mL | [4] |
| Recovery | 97.10 - 97.60 % | [4] |
Troubleshooting
The logical flow for troubleshooting common HPLC purification issues is presented below.
References
- 1. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orochem.com [orochem.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for Testing Betulinic Aldehyde Oxime on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) derived from the bark of several plant species, and its derivatives have garnered significant attention in oncological research for their potent and selective cytotoxic effects against various cancer cell lines.[1][2][3] These compounds are known to induce apoptosis through the mitochondrial pathway, modulate key signaling cascades, and inhibit tumor growth and metastasis.[3][4][5][6] Betulinic aldehyde oxime, a derivative of betulinic acid, is a promising candidate for anticancer drug development.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's efficacy against cancer cell lines. The described methodologies cover essential assays for determining cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Furthermore, potential signaling pathways affected by this compound are illustrated to provide a mechanistic framework for data interpretation.
II. Data Presentation
The following tables present a summary of hypothetical quantitative data obtained from the subsequent experimental protocols. These are intended to serve as a template for data organization and presentation.
Table 1: Cell Viability (IC50 Values) of this compound
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 (Breast Cancer) | 45.2 | 25.8 | 15.1 |
| A549 (Lung Cancer) | 52.1 | 30.5 | 18.9 |
| PC-3 (Prostate Cancer) | 38.7 | 22.3 | 12.5 |
| HCT-116 (Colon Cancer) | 41.5 | 24.1 | 14.2 |
| Normal Fibroblasts | > 100 | > 100 | > 100 |
Table 2: Apoptosis Induction by this compound (48h Treatment)
| Cell Line | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MCF-7 | 0 (Control) | 2.1 | 1.5 |
| 15 | 15.3 | 5.2 | |
| 30 | 35.8 | 12.7 | |
| A549 | 0 (Control) | 1.8 | 1.2 |
| 20 | 18.7 | 6.8 | |
| 40 | 40.2 | 15.4 |
Table 3: Cell Cycle Analysis of PC-3 Cells Treated with this compound (48h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 55.2 | 25.1 | 19.7 | 1.8 |
| 12.5 µM | 68.4 | 15.3 | 16.3 | 8.5 |
| 25 µM | 75.1 | 8.2 | 16.7 | 15.6 |
Table 4: Western Blot Densitometry Analysis of Apoptosis-Related Proteins in HCT-116 Cells (48h)
| Treatment | Relative Bax/Bcl-2 Ratio | Relative Cleaved Caspase-3 Level | Relative Cleaved PARP Level |
| Control | 1.0 | 1.0 | 1.0 |
| 15 µM | 2.8 | 3.5 | 3.1 |
| 30 µM | 5.2 | 6.8 | 6.2 |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3, HCT-116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[9][10] Annexin V has a high affinity for PS, while propidium (B1200493) iodide (PI) is a vital dye that stains the nucleus of cells with compromised membranes.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[11][12]
Materials:
-
Treated and untreated cancer cells
-
70% cold ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
D. Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins and caspases.[13][14][15]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
IV. Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
References
- 1. Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel C-3 and C-20 derived analogs of betulinic acid as potent cytotoxic agents: design, synthesis, in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01038A [pubs.rsc.org]
- 3. Betulinic Acid for cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Betulinic Aldehyde Oxime Derivatives for Bioassays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Modification of the betulinic acid scaffold, particularly at the C-3, C-20, and C-28 positions, has been a key strategy to enhance potency and selectivity. This document provides detailed application notes and protocols for the synthesis of betulinic aldehyde oxime derivatives and their preparation for subsequent bioassays, with a focus on cytotoxicity and antiviral screening.
I. Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a two-step process: the selective oxidation of betulin (B1666924) to betulinic aldehyde, followed by the oximation of the aldehyde group.
Protocol 1: Synthesis of Betulinic Aldehyde
This protocol describes the selective oxidation of the primary hydroxyl group at C-28 of betulin to an aldehyde.
Materials:
-
Betulin
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve betulin in anhydrous DCM in a round bottom flask under a nitrogen atmosphere.
-
Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 7:3 v/v). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts (if using PCC) or the DMP byproducts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude betulinic aldehyde by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
-
Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield betulinic aldehyde as a white solid.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of this compound
This protocol details the conversion of betulinic aldehyde to its corresponding oxime.
Materials:
-
Betulinic aldehyde
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Pyridine (B92270) or Sodium acetate (NaOAc)
-
Magnetic stirrer and stir bar
-
Round bottom flask with reflux condenser
Procedure:
-
Dissolve betulinic aldehyde in ethanol in a round bottom flask.
-
Add hydroxylamine hydrochloride (1.5-2.0 equivalents) and pyridine (as a base) or sodium acetate to the solution.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., methanol/water) or by silica gel column chromatography.
-
Characterize the final product using spectroscopic methods to confirm its identity and purity.
II. Preparation of Derivatives for Bioassays
The poor aqueous solubility of triterpenoid derivatives presents a significant challenge for in vitro bioassays.[1] Proper solubilization is crucial for obtaining reliable and reproducible results.
Protocol 3: Preparation of Stock Solutions
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protected containers
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Accurately weigh a precise amount of the this compound derivative.
-
Dissolve the compound in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[2] The solubility of betulinic acid in DMSO is approximately 20 mg/ml.[2]
-
Gently vortex the solution until the compound is completely dissolved. Sonication can be used if necessary.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C for long-term storage or at 4°C for frequent use.[2] Avoid repeated freeze-thaw cycles.
Note: For bioassays, the final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.[3] Prepare intermediate dilutions of the stock solution in culture medium immediately before use.
III. Experimental Protocols for Bioassays
Protocol 4: Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[4][5]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivative from the DMSO stock solution in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[4]
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.[5]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[6]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization.
-
Measure the optical density (OD) at 510 nm using a microplate reader.[5]
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 5: Antiviral Activity Assay (Example: Anti-HIV)
This protocol provides a general workflow for evaluating the anti-HIV activity of the synthesized derivatives.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4 cells)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
MTT or another cell viability assay reagent
-
Known anti-HIV drug as a positive control (e.g., Zidovudine)
Procedure:
-
Seed MT-4 cells into a 96-well plate at a suitable density.
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a predetermined amount of HIV-1. Include uninfected and infected vehicle-treated controls.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, assess cell viability using a suitable method like the MTT assay. The reduction of cell viability in infected wells correlates with viral cytopathic effect.
-
The protective effect of the compound is determined by the increased viability of infected, compound-treated cells compared to infected, untreated cells.
-
Calculate the EC₅₀ (the concentration of the compound that protects 50% of cells from virus-induced death) and the CC₅₀ (the concentration of the compound that causes 50% cytotoxicity in uninfected cells).
-
The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral agent.
IV. Data Presentation
Summarize quantitative data from bioassays in a structured table for easy comparison.
| Compound | Bioassay | Cell Line/Virus | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Cytotoxicity | HeLa | Value | - | - |
| Derivative 1 | Cytotoxicity | MCF-7 | Value | - | - |
| Derivative 2 | Anti-HIV | MT-4 / HIV-1 | Value | Value | Value |
| Positive Control | Cytotoxicity | HeLa | Value | - | - |
| Positive Control | Anti-HIV | MT-4 / HIV-1 | Value | Value | Value |
Note: Replace "Value" with experimentally determined values.
V. Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway often implicated in the anticancer activity of betulinic acid derivatives.
Caption: Experimental workflow for the synthesis and bio-evaluation of this compound derivatives.
Caption: Putative signaling pathways for betulinic acid derivative-induced apoptosis.[7]
References
- 1. broadpharm.com [broadpharm.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Betulinic Aldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin. The protocols outlined below are essential for the characterization of this compound in drug discovery and development, ensuring its identity, purity, and stability.
Introduction
This compound is a synthetically modified triterpenoid derived from betulinic aldehyde. Triterpenoids and their derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. Accurate and thorough analytical characterization is paramount for establishing structure-activity relationships and for the advancement of these compounds through the drug development pipeline. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the comprehensive analysis of this compound.
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for determining the molecular structure of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an exponential multiplication factor to improve the signal-to-noise ratio and a baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically >1024) due to the lower natural abundance and gyromagnetic ratio of ¹³C.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Assign the chemical shifts of both ¹H and ¹³C nuclei by comparison with data from similar lupane-type triterpenoid oximes and by using 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
Expected ¹H and ¹³C NMR Data
Due to the limited availability of specific NMR data for this compound in the public domain, the following table provides expected chemical shift ranges based on the analysis of closely related compounds, such as betulonic acid oxime. The numbering of the carbon skeleton follows the standard nomenclature for lupane (B1675458) triterpenoids.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 3 | ~3.2 (m) | ~79.0 |
| 19 | ~3.0-3.4 (m) | ~48.0-50.0 |
| 23 | ~1.0-1.1 (s) | ~28.0 |
| 24 | ~0.8-0.9 (s) | ~16.0 |
| 25 | ~0.8-0.9 (s) | ~16.0 |
| 26 | ~1.0-1.1 (s) | ~16.5 |
| 27 | ~0.9-1.0 (s) | ~15.0 |
| 28 (C=NOH) | ~7.5-8.0 (s) | ~150.0-160.0 |
| 29 | ~4.6-4.8 (br s) | ~110.0 |
| 30 | ~1.7 (s) | ~19.5 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereochemistry of the oxime (E/Z isomers).[1]
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable structural information.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive or negative ion mode. For oximes, positive ion mode often yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.
-
Perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass of the proposed molecular formula (C₃₀H₄₉NO₂). Analyze the fragmentation pattern to identify characteristic losses and fragments of the lupane skeleton and the oxime moiety.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 456.3836 | Molecular formula: C₃₀H₄₉NO₂ |
| [M+Na]⁺ | 478.3655 | Sodium adduct |
| Fragments | Varies | Characteristic losses of H₂O, CH₃, and fragmentation of the pentacyclic ring system. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, FTIR is particularly useful for confirming the presence of the oxime and hydroxyl groups.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr), or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in this compound.
Expected FTIR Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3600 (sharp, free), ~3400 (broad, H-bonded) |
| C-H (alkane) | ~2940 and ~2870 |
| C=N (oxime) | ~1665 |
| C=C (alkene) | ~1640 |
| N-O (oxime) | ~945 |
Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound and for its quantification in various matrices. A reversed-phase HPLC method is typically suitable for triterpenoids.
Experimental Protocol: HPLC
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to prepare working solutions.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting point is an isocratic mixture of acetonitrile and water (e.g., 85:15 v/v).[3] The mobile phase may be acidified with a small amount of acetic acid or formic acid (e.g., 0.1%) to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm, as triterpenoids generally lack a strong chromophore.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound. Assess the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve should be constructed using certified reference standards.
Typical HPLC Parameters
| Parameter | Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Visualizations
The following diagrams illustrate the general workflow for the characterization of this compound and a representative logical relationship of the analytical techniques.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and information obtained for this compound.
Conclusion
The analytical techniques and protocols described in these application notes provide a robust framework for the comprehensive characterization of this compound. The integration of data from NMR, MS, FTIR, and HPLC is essential for confirming the structure, determining the molecular formula, identifying functional groups, and assessing the purity of this promising therapeutic agent. Adherence to these methodologies will ensure the generation of high-quality, reliable data to support drug discovery and development efforts.
References
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Betulinic Aldehyde Oxime in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betulinic aldehyde, a derivative of the naturally abundant pentacyclic triterpenoid (B12794562) betulin (B1666924), serves as a crucial precursor in the synthesis of diverse bioactive molecules. The transformation of its aldehyde functional group into an oxime opens up a rich field of chemical modifications, enabling the introduction of nitrogen-containing moieties and facilitating structural alterations that can significantly modulate biological activity. Betulinic aldehyde oxime is a key intermediate in workflows aimed at developing novel therapeutic agents, particularly in the fields of oncology and virology.[1][2][3] This document provides detailed protocols for the synthesis and derivatization of this compound, summarizes key quantitative data, and illustrates the synthetic workflows.
Oximes, in general, are a versatile class of compounds used as intermediates in the synthesis of various pharmaceuticals, including enzyme reactivators and antiparasitic agents.[4] Their stability and diverse reactivity allow for transformations into amines, nitriles, and amides (via Beckmann rearrangement), making them valuable synthons in medicinal chemistry.[5][6]
Synthesis Workflow of this compound
The primary synthetic pathway to this compound begins with betulin, which is readily extracted from the bark of birch trees.[7] The synthesis involves two main steps:
-
Selective Oxidation: The primary hydroxyl group at the C-28 position of betulin is selectively oxidized to form betulinic aldehyde. Various methods exist, including Swern oxidation and the use of reagents like pyridinium (B92312) chlorochromate (PCC) or TEMPO-mediated systems.[2][8][9]
-
Oximation: The resulting betulinic aldehyde is then condensed with hydroxylamine (B1172632) to yield this compound.[2][10]
Caption: Synthesis workflow from Betulin to this compound.
Experimental Protocols
Protocol 1: Synthesis of Betulinic Aldehyde from Betulin
This protocol describes the selective oxidation of the C-28 primary alcohol of betulin to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
Betulin
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Dichloromethane-Ethanol solvent system for chromatography
Procedure: [9]
-
Dissolve betulin (1 equivalent) in anhydrous dichloromethane.
-
Add PCC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add silica gel to the mixture and stir for an additional 10 minutes.
-
Filter the mixture to remove the solid residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel, using a dichloromethane-ethanol gradient (e.g., 60:1, v/v) as the eluent to afford pure betulinic aldehyde.
Protocol 2: Synthesis of this compound
This protocol details the formation of the oxime from betulinic aldehyde using hydroxylamine hydrochloride. The general principle is adapted from the oximation of related triterpenoid ketones.[10][11]
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (B1210297) (NaOAc) or Pyridine (B92270)
-
Dichloromethane (CH₂Cl₂)
-
10% Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve betulinic aldehyde (1 equivalent) in ethanol or pyridine.
-
Add hydroxylamine hydrochloride (4 equivalents) and sodium acetate (if using ethanol) to the solution.[10] If using pyridine as the solvent, sodium acetate is not required as pyridine acts as the base.[11]
-
Heat the reaction mixture at 50°C for 2 hours, monitoring by TLC.[11]
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with 10% HCl solution, followed by water.[11]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solution under reduced pressure to yield this compound, which can be further purified by recrystallization or flash chromatography if necessary.[11]
Role in Natural Product Synthesis: Derivatization Workflows
This compound is a versatile intermediate for creating libraries of bioactive compounds. The oxime functionality can undergo various transformations.
Caption: Key derivatization pathways for this compound.
-
Dehydration to Nitriles: The oxime can be dehydrated to form the corresponding nitrile derivative at the C-28 position. This transformation was demonstrated in the synthesis of a mononitrile from a related bis(oxime) of betulonic aldehyde.[2]
-
Reduction to Amines: Reduction of the oxime group yields a primary amine. This introduces a basic nitrogen atom, which can significantly alter the compound's solubility and potential for ionic interactions with biological targets.[6]
-
Beckmann Rearrangement: While direct rearrangement of the C-28 aldoxime is less common, the oxime functionality at the C-3 position (in betulonic acid oxime derivatives) is a key intermediate for the Beckmann rearrangement, which expands the A-ring to incorporate a nitrogen atom, forming a lactam.[11] This highlights the general utility of oximes in modifying the core triterpenoid skeleton.
Quantitative Data
The following tables summarize yields for key synthetic steps and the biological activity of selected derivatives.
Table 1: Synthesis Yields
| Transformation | Starting Material | Product | Reagents | Yield (%) | Reference |
| Selective Oxidation | Betulin | Betulinic Aldehyde | TEMPO/NaClO₂/NaOCl | 92% | [12] |
| Selective Oxidation | Betulin | Betulinic Aldehyde | CrO₃/SiO₂ | 64% | [13] |
| Oxidation | 3-Substituted Betulin Derivatives | 3-Substituted Betulinic Aldehyde Derivatives | PCC | 61-84% | [9] |
| Oximation | Betulin Aldehyde-Ketone | Bis-Oxime | NH₂OH·HCl/NaOAc/EtOH | Quantitative | [10] |
Table 2: Biological Activity of Related Oxime Derivatives
While specific data for this compound is limited in the public domain, studies on related betulonic acid oximes demonstrate the biological potential of this class of compounds.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Betulonic acid oxime | CCRF-CEM (Leukemia) | Cytotoxic | 18.9 ± 1.1 | 2.4 | [14] |
| Betulonic acid oxime | G-361 (Melanoma) | Cytotoxic | 21.3 ± 2.8 | 2.2 | [14] |
| Benzyl ester of platanic acid oxime | HIV-1 | Antiviral | EC₅₀ = 3.2 ± 0.43 | >31 | [14] |
| Oxime of 3-O-acetylbetulinic aldehyde | Influenza A Virus | Antiviral | Active | - | [2] |
Signaling Pathways and Mechanism of Action
The derivatives of betulin and betulinic acid often exert their anticancer effects by inducing apoptosis. While the specific pathways for oxime derivatives are still under investigation, related compounds have been shown to interact with key cellular targets. For instance, molecular docking studies of 3-modified betulinic aldehyde derivatives suggest they can fit into the active site of the serine/threonine protein kinase Akt, a critical node in cell survival signaling pathways.[3] Disruption of the Akt pathway can inhibit cell proliferation and promote apoptosis.
Caption: Postulated mechanism of action via inhibition of the Akt pathway.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of modified natural products. Its preparation from abundant betulin is efficient, and the oxime functional group provides a handle for diverse chemical transformations, leading to the creation of novel nitrile, amine, and other nitrogen-containing derivatives. These derivatives have shown promise as cytotoxic and antiviral agents, warranting further exploration in drug discovery and development programs. The protocols and data presented here provide a foundational resource for researchers aiming to leverage this compound in their synthetic workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 11. DSpace [open.bu.edu]
- 12. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: A Step-by-Step Guide to Swern Oxidation of Betulin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betulin (B1666924), a naturally abundant lupane-type triterpene, and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. Chemical modification of betulin's hydroxyl groups at the C-3 and C-28 positions is a key strategy for synthesizing novel bioactive compounds. The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under anhydrous conditions and at low temperatures.[1][2] This method is particularly well-suited for complex and sensitive molecules like betulin derivatives, as it minimizes the risk of side reactions such as epimerization or rearrangement.[3] This document provides a detailed guide to the Swern oxidation of betulin and its derivatives, including quantitative data, a step-by-step experimental protocol, and graphical representations of the reaction mechanism and workflow.
Data Presentation: Swern Oxidation of Betulin and its Monoacetates
The following table summarizes the results of the Swern oxidation performed on betulin and its acetylated derivatives using dimethyl sulfoxide (B87167) (DMSO) activated with trifluoroacetic anhydride, a variation of the Swern oxidation.[4]
| Substrate | Product(s) | Yield (%) |
| Betulin | 28-O-trifluoroacetylbetulin | 21 |
| 3-oxo-28-O-trifluoroacetylbetulin | 49 | |
| Betulonic aldehyde | 20 | |
| 3-O-acetylbetulin | 3-O-acetyl-28-O-methylthiomethylbetulin | Quantitative |
| 28-O-acetylbetulin | 3-oxo-28-O-acetylbetulin | Mixture |
| 3-O-methylthiomethyl-28-O-acetylbetulin | Mixture |
Table 1: Yields of products from the oxidation of betulin and its monoacetates with "activated" DMSO. Data sourced from Kabal'nova et al.[4]
Mandatory Visualization
Swern Oxidation Mechanism
The Swern oxidation proceeds through a series of well-defined steps, initiated by the activation of DMSO with an electrophilic agent like oxalyl chloride or trifluoroacetic anhydride. The resulting activated sulfur species then reacts with the alcohol, which, after deprotonation, collapses to yield the desired carbonyl compound.
Caption: General mechanism of the Swern oxidation.
Experimental Workflow for Swern Oxidation of Betulin Derivatives
The following diagram outlines the key steps involved in the laboratory execution of the Swern oxidation for a betulin derivative.
Caption: Experimental workflow for the Swern oxidation.
Experimental Protocols
This protocol provides a general method for the Swern oxidation of a betulin derivative, which can be adapted based on the specific substrate and desired scale.
Materials:
-
Betulin derivative (e.g., Betulin, 3-O-acetylbetulin, 28-O-acetylbetulin)
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride (solution in DCM is recommended for easier handling)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA), freshly distilled
-
Dry ice
-
Acetone
-
Argon or Nitrogen gas supply
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Dropping funnels, pressure-equalizing
-
Syringes and needles
-
Low-temperature bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add anhydrous dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Activation of DMSO:
-
Slowly add a solution of oxalyl chloride (1.5 - 2.0 equivalents) in anhydrous DCM to the cooled DCM in the reaction flask via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.
-
After the addition is complete, slowly add a solution of anhydrous DMSO (3.0 - 4.0 equivalents) in anhydrous DCM dropwise, again maintaining the temperature below -70 °C. Gas evolution (CO and CO₂) will be observed.
-
Stir the resulting mixture at -78 °C for 15-30 minutes.
-
-
Addition of the Betulin Derivative:
-
Dissolve the betulin derivative (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the activated DMSO mixture over 10-15 minutes, ensuring the internal temperature remains at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Quenching the Reaction:
-
Slowly add freshly distilled triethylamine (TEA) (5.0 - 6.0 equivalents) to the reaction mixture dropwise. A thick white precipitate of triethylammonium chloride will form.
-
After the addition of TEA, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1-2 hours while stirring.
-
-
Work-up:
-
Once the reaction has reached room temperature, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is typically a solid or a viscous oil.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure oxidized betulin derivative. The specific eluent will depend on the polarity of the product.
-
Safety Precautions:
-
The Swern oxidation should be performed in a well-ventilated fume hood as it generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.
-
Oxalyl chloride is corrosive and moisture-sensitive; handle with care.
-
The reaction is highly exothermic, especially during the addition of reagents. Maintaining a low temperature is critical to avoid side reactions and ensure safety.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Betulinic Aldehyde Oxime
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of Betulinic aldehyde oxime synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis is typically a two-step process. The first step involves the selective oxidation of the primary hydroxyl group at the C-28 position of Betulin (B1666924) to form Betulinic aldehyde. The second step is the oximation of the resulting aldehyde using hydroxylamine (B1172632) to yield the final product, this compound.
Q2: What are the most critical factors influencing the overall yield?
A2: The overall yield is highly dependent on two key stages:
-
Selective Oxidation of Betulin: The primary challenge is the selective oxidation of the C-28 primary alcohol without affecting the C-3 secondary alcohol or the isopropenyl group[1][2]. Non-selective oxidation leads to a mixture of products, including betulonic aldehyde, betulonic acid, and other byproducts, which complicates purification and lowers the yield of the desired betulinic aldehyde[1][2].
-
Efficiency of Oximation: The conversion of the aldehyde to the oxime is generally efficient but can be hindered by factors such as steric hindrance around the aldehyde group and suboptimal reaction conditions (e.g., pH, temperature, and reagent stoichiometry)[3].
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material and the formation of the product in both the oxidation and oximation steps[3]. For structural confirmation and purity analysis of the final product, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are recommended[4].
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem Area 1: Low Yield or Purity of Betulinic Aldehyde (Precursor)
Q: My oxidation of Betulin results in a complex mixture of products and a low yield of Betulinic aldehyde. What is causing this?
A: The main cause is the lack of selectivity of the oxidizing agent. The betulin molecule has three reactive sites: a primary hydroxyl group (C-28), a secondary hydroxyl group (C-3), and an isopropenyl double bond[1][2]. Many common oxidizing agents can react at multiple sites, leading to undesired products.
Q: How can I improve the selective oxidation of the C-28 primary alcohol?
A: Employing a selective oxidation system is crucial. Several methods have been reported to achieve higher selectivity:
-
TEMPO-mediated Oxidation: Using a system like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with co-oxidants like NaClO₂ and NaOCl can achieve high yields (around 92%) of betulinic aldehyde at moderate temperatures (35 °C)[5].
-
Chromium Trioxide on Silica (B1680970) Gel (CrO₃/SiO₂): This solid-supported reagent can selectively oxidize the primary alcohol function of betulin to yield betulinic aldehyde[6].
-
Catalytic Oxidation with Gold: Gold nanoparticles supported on materials like alumina (B75360) can catalyze the oxidation of betulin. Reaction conditions such as temperature and oxygen concentration can be tuned to favor the formation of betulinic aldehyde[2].
Problem Area 2: Inefficient Oximation Reaction
Q: The conversion of my Betulinic aldehyde to the oxime is incomplete, even after extended reaction times. What could be the issue?
A: Incomplete conversion is often due to steric hindrance or suboptimal reaction conditions. The bulky triterpenoid (B12794562) structure of betulinic aldehyde can slow down the reaction compared to simpler aldehydes[3].
-
Solution 1: Increase Reagent Stoichiometry: Use a significant excess of hydroxylamine hydrochloride (e.g., 40 equivalents) to drive the reaction equilibrium towards the product[3].
-
Solution 2: Adjust Reaction Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can help overcome the activation energy barrier without causing degradation[3].
-
Solution 3: Use an Appropriate Solvent/Base: Pyridine (B92270) is commonly used as both a solvent and a base to neutralize the HCl released from hydroxylamine hydrochloride, which is essential for the reaction to proceed[3].
Q: I am observing side products during the oximation step. What are they and how can I avoid them?
A: While less common for oximation, side products can arise from the degradation of the aldehyde or further reactions of the oxime. Using anhydrous solvents and maintaining an inert atmosphere can minimize degradation. The most effective way to avoid side products is to ensure the starting betulinic aldehyde is of high purity.
Problem Area 3: Purification Challenges
Q: I am having difficulty purifying the final this compound product. What methods are recommended?
A: Purification can be challenging due to the similar polarities of the product and potential byproducts.
-
Recrystallization: This is an effective method if a suitable solvent system can be found. Solvents to try for recrystallization include diethyl ether and dichloromethane (B109758) (CH₂Cl₂)[3].
-
Flash Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the recommended alternative for achieving high purity[3].
Data Presentation: Comparison of Oxidation Methods
The choice of oxidation method for converting Betulin to its aldehyde derivatives is critical for the overall yield. The table below summarizes the performance of different catalytic systems.
| Oxidizing System | Target Product | Yield/Selectivity | Conditions | Reference |
| TEMPO/NaClO₂/NaOCl | Betulinic aldehyde | 92% Yield | 35 °C | [5] |
| CrO₃/SiO₂ | Betulinic aldehyde | 64% Yield | Toluene, 60 min | [6] |
| Au/Al₂O₃ Catalyst | Betulinic aldehyde | ~67% Selectivity | 140 °C, Mesitylene, Air | [2][5] |
| K₂Cr₂O₇–H₂SO₄ on Silica Gel | Betulonic aldehyde | 100% Conversion | 30 min | [1] |
Experimental Protocols
Protocol 1: Synthesis of Betulinic Aldehyde via TEMPO-mediated Oxidation
(Adapted from methodologies described for selective oxidation[5])
-
Preparation: In a round-bottom flask, dissolve Betulin (1 equivalent) in a suitable solvent mixture such as butyl acetate.
-
Catalyst Addition: Add 4-acetamido-TEMPO (catalytic amount) and a phase-transfer catalyst like Bu₄NBr·H₂O to the solution.
-
Oxidant Addition: Prepare an aqueous solution of NaClO₂ and NaOCl. Add this solution to the reaction mixture while maintaining the temperature at approximately 35-50 °C. Use a phosphate (B84403) buffer to regulate the pH.
-
Reaction Monitoring: Monitor the reaction progress using TLC until the starting material (Betulin) is consumed.
-
Workup: Upon completion, quench the reaction and perform an extractive workup using an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure Betulinic aldehyde.
Protocol 2: Synthesis of this compound
(Adapted from the procedure for a structurally related compound[3])
-
Preparation: Dissolve Betulinic aldehyde (1 equivalent) and hydroxylamine hydrochloride (approx. 40 equivalents) in anhydrous pyridine (a foul-smelling solvent that must be handled in a fume hood)[3].
-
Reaction: Heat the solution at 50 °C for approximately 2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the aldehyde.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash it with 10% HCl to remove the pyridine[3].
-
Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: If crystals form during concentration, collect them by filtration. Otherwise, purify the resulting solid by recrystallization (e.g., from diethyl ether/CH₂Cl₂) or by flash chromatography on silica gel to yield pure this compound[3].
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound from Betulin.
Caption: A troubleshooting flowchart to diagnose and resolve causes of low yield in the synthesis.
References
- 1. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.abo.fi [research.abo.fi]
- 3. DSpace [open.bu.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. Oxidation of a wood extractive betulin to biologically active oxo-derivatives using supported gold catalysts - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC00949C [pubs.rsc.org]
- 6. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Triterpenoid Oximes
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of triterpenoid (B12794562) oximes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of triterpenoid oximes?
A1: The primary challenges in purifying triterpenoid oximes include:
-
Separation of Z/E Stereoisomers: Triterpenoid oximes can exist as geometric isomers (Z and E) at the C=N double bond, which often exhibit very similar physical properties, making their separation difficult.[1][2]
-
Compound Degradation: Oximes can be susceptible to hydrolysis under acidic or basic conditions, leading to the regeneration of the parent ketone and hydroxylamine.[3][4] They can also be sensitive to high temperatures.
-
Chromatographic Issues: Problems such as peak tailing, poor resolution, and irreversible adsorption to the stationary phase are common, particularly when using silica (B1680970) gel chromatography.[5][6]
-
Low Crystallinity: Triterpenoid oximes may be difficult to crystallize, making purification by recrystallization challenging.
Q2: How can I confirm the presence of Z and E isomers of my triterpenoid oxime?
A2: The presence of Z and E isomers can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique to distinguish between the isomers by observing through-space correlations between the oxime hydroxyl proton and nearby protons on the triterpenoid skeleton.[7] The chemical shifts of carbons and protons near the oxime group will also differ between the two isomers in the 1H and 13C NMR spectra.[7]
Q3: My triterpenoid oxime appears to be degrading during purification. What conditions should I avoid?
A3: To minimize degradation, it is crucial to control the pH and temperature throughout the purification process.
-
pH: Oximes are most stable in neutral or slightly acidic conditions (around pH 2-3 for some oximes).[8] Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[3][4] If using silica gel chromatography, the acidic nature of the silica can sometimes lead to degradation.
-
Temperature: Avoid excessive heat during steps like solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. Some oximes can also decompose at the high temperatures used in Gas Chromatography (GC) analysis.[8]
Q4: I am observing significant peak tailing during HPLC analysis of my triterpenoid oxime. What are the likely causes and how can I resolve this?
A4: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[6] Triterpenoid oximes, with their polar oxime group, are prone to such interactions.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a competitive agent to the mobile phase. For example, adding a small percentage of an acid like formic acid or a base like triethylamine (B128534) can help to saturate the active sites on the stationary phase and improve peak shape.
-
pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups and the analyte, reducing unwanted interactions.[9]
-
Use End-Capped Columns: Employing end-capped HPLC columns, where the residual silanol groups are chemically deactivated, can significantly reduce peak tailing for polar compounds.[10]
-
Check for System Issues: If all peaks are tailing, it might indicate a physical problem with the HPLC system, such as dead volume in the fittings or a blocked column frit.[6][11]
Troubleshooting Guides
Problem 1: Poor Separation of Z and E Isomers
| Symptom | Possible Cause | Suggested Solution |
| Single broad peak or two closely eluting peaks in HPLC/TLC. | Insufficient resolution between the Z and E isomers due to similar polarity. | Optimize Chromatographic Conditions: - HPLC: Use a high-resolution column (e.g., smaller particle size, longer column). Experiment with different mobile phase compositions and gradients. Consider using a different stationary phase, such as a phenyl or cyano column, which can offer different selectivity. Chiral columns have also been used for separating isomers of similar compounds.[12] - Column Chromatography: Use a finer mesh silica gel and a slow flow rate. Employ a shallow solvent gradient during elution. |
| Co-crystallization of isomers. | Z and E isomers have similar crystal lattice packing energies. | Fractional Recrystallization: Attempt recrystallization from different solvents or solvent mixtures. Sometimes, repeated recrystallization can enrich one isomer.Preparative Chromatography: If recrystallization fails, use preparative HPLC or flash chromatography to separate the isomers before a final purification step. |
Problem 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significantly lower than expected amount of purified product. | Degradation during purification: Hydrolysis of the oxime due to exposure to acidic or basic conditions. | - Maintain a neutral or slightly acidic pH throughout the purification process.- If using silica gel, consider deactivating it with a small amount of a base like triethylamine in the eluent.- Avoid prolonged exposure to the stationary phase. |
| Irreversible adsorption: The compound is strongly binding to the stationary phase (e.g., silica gel). | - Use a more polar eluent to desorb the compound.- Consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reversed-phase chromatography).- Dry loading the sample onto silica gel can sometimes minimize strong interactions at the point of application. | |
| Loss during work-up: The compound may be partially soluble in the aqueous phase during extractions. | - Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the triterpenoid oxime, thereby increasing its solubility in the organic phase.- Back-extract the aqueous layer with the organic solvent to recover any dissolved product. |
Quantitative Data on Triterpenoid Purification
The following table summarizes representative data on the purification of triterpenoids and their derivatives. It is important to note that yields and purity are highly dependent on the specific compound, the initial purity of the crude material, and the purification method employed.
| Compound | Purification Method | Purity Achieved | Yield | Reference |
| Betulonic acid | Recrystallization from methanol | >95% | 97% | [3] |
| Betulin | Recrystallization and column chromatography | >99% | Not specified | [13] |
| Triterpenoids from Carya cathayensis | Macroporous resin chromatography | 56.6% (4.3-fold increase) | Not specified | [8] |
| Ursolic acid derivatives | Column chromatography | Not specified | Not specified | [14] |
Experimental Protocols
Protocol 1: Purification of a Triterpenoid Oxime by Flash Column Chromatography
This protocol is a general guideline and should be optimized for the specific triterpenoid oxime.
1. Materials:
-
Crude triterpenoid oxime
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Thin Layer Chromatography (TLC) plates
-
Glass column
-
Collection tubes
2. Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system for separation. The ideal solvent system should provide good separation between the desired oxime(s) and impurities, with an Rf value for the product of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading:
-
Wet Loading: Dissolve the crude triterpenoid oxime in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the determined solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) is often necessary to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired triterpenoid oxime and remove the solvent using a rotary evaporator at reduced pressure and a temperature below 40°C.
Protocol 2: Purification of a Triterpenoid Oxime by Recrystallization
This protocol provides a general procedure for purifying a solid triterpenoid oxime.
1. Materials:
-
Crude triterpenoid oxime
-
A selection of solvents for testing (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, water)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the triterpenoid oxime poorly at room temperature but well at an elevated temperature. Test the solubility of a small amount of the crude product in various solvents to find a suitable one. A mixed solvent system (e.g., ethanol/water) can also be effective.[15]
-
Dissolution: Place the crude triterpenoid oxime in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a mild temperature.
Visualizations
Experimental Workflow for Triterpenoid Oxime Purification
Caption: A general experimental workflow for the purification of triterpenoid oximes.
Logical Troubleshooting for Peak Tailing in HPLC
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.
Degradation Pathway: Acid-Catalyzed Hydrolysis of a Triterpenoid Oxime
Caption: Stepwise mechanism of acid-catalyzed hydrolysis of a triterpenoid oxime.
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Using the mechanism for the acid-catalyzed hydrolysis of an ester... | Study Prep in Pearson+ [pearson.com]
- 5. web.viu.ca [web.viu.ca]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solved Procedure for Synthesis of an Oxime | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US9120839B2 - Ursolic acid derivative and method for preparing same - Google Patents [patents.google.com]
- 15. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
Optimizing reaction conditions for oximation of betulinic aldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the oximation of betulinic aldehyde. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your chemical synthesis.
Troubleshooting and Optimization Guide
Issue: Low or No Product Formation
Low or no yield of betulinic aldehyde oxime is a common issue that can arise from several factors. Use the following guide to troubleshoot your reaction.
| Potential Cause | Recommended Solution(s) |
| Insufficient Reagent Activity | - Use fresh hydroxylamine (B1172632) hydrochloride; it can degrade over time. - Ensure the base (e.g., pyridine (B92270), sodium acetate) is anhydrous and of high purity. |
| Steric Hindrance | Betulinic aldehyde is a sterically hindered molecule, which can slow down the reaction. - Increase the reaction temperature. Gentle heating to 40-60°C can help overcome the activation energy barrier. - Extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TTC). |
| Suboptimal pH | The pH of the reaction is crucial. The reaction requires a base to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the nucleophilic attack. - Ensure the base is added in a slight excess (1.1-1.5 equivalents). - If using a weaker base like sodium acetate (B1210297), a protic solvent like ethanol (B145695) is recommended to facilitate proton transfer. |
| Poor Solubility | Betulinic aldehyde has low solubility in highly polar solvents. - Use a co-solvent system if necessary, such as a mixture of ethanol and a less polar solvent like dichloromethane, to ensure all reactants are in solution. |
Issue: Formation of Multiple Products or Impurities
The presence of unexpected spots on your TLC plate indicates side reactions or impurities.
| Potential Cause | Recommended Solution(s) |
| Unreacted Starting Material | - Increase the equivalents of hydroxylamine hydrochloride and base. - Extend the reaction time or gently heat the mixture. |
| Side Reactions | - Nitrile Formation: Overheating or using harsh acidic/basic conditions can lead to the dehydration of the oxime to a nitrile. Maintain a moderate temperature and use a mild base. - Degradation: Betulinic aldehyde or the oxime product may be sensitive to the reaction conditions. Avoid prolonged heating at high temperatures. |
| Impure Starting Material | - Ensure the betulinic aldehyde is pure before starting the reaction. It can be purified by column chromatography if necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the oximation of betulinic aldehyde?
A1: The reaction involves the condensation of the aldehyde functional group of betulinic aldehyde with hydroxylamine (usually from hydroxylamine hydrochloride) to form an oxime. A base is required to neutralize the hydrochloric acid.
Q2: Which base should I use for the reaction?
A2: Common bases for this reaction include pyridine, sodium acetate, and triethylamine. Pyridine is often used in a protic solvent like ethanol and can also act as the solvent. Sodium acetate is a milder base that is also effective. The choice of base can influence the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane:ethyl acetate) to separate the starting material (betulinic aldehyde) from the product (this compound). The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: My product is difficult to purify. What are the recommended purification methods?
A4: Purification can typically be achieved through the following methods:
-
Aqueous Workup: After the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities like pyridine, followed by a wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying oximes and can effectively separate the product from unreacted starting material and byproducts.[1]
Experimental Protocols
Protocol 1: Oximation of Betulinic Aldehyde using Pyridine in Ethanol
This protocol is a standard method for the oximation of aldehydes.
-
Dissolve Reactant: Dissolve betulinic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution, followed by pyridine (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat the mixture to 40-50°C.
-
Monitoring: Monitor the reaction progress by TLC until the betulinic aldehyde is consumed.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by column chromatography or recrystallization.
Protocol 2: Oximation using Sodium Acetate in Ethanol
This protocol uses a milder base, which can be advantageous if the product is sensitive to stronger bases.
-
Dissolve Reactant: Dissolve betulinic aldehyde (1 equivalent) in ethanol.
-
Add Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction by TLC.
-
Workup and Purification: Follow the same workup and purification steps as in Protocol 1, excluding the acidic wash if pyridine is not used.
Data Presentation
The following table summarizes hypothetical optimization data for the oximation of betulinic aldehyde to guide your experimental design. The yields are illustrative and will vary based on specific experimental conditions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.5) | Ethanol | 25 | 24 | 75 |
| 2 | Pyridine (1.5) | Ethanol | 50 | 8 | 85 |
| 3 | Sodium Acetate (1.5) | Ethanol | 25 | 24 | 60 |
| 4 | Sodium Acetate (1.5) | Ethanol | 80 (reflux) | 12 | 82 |
| 5 | Triethylamine (1.5) | Dichloromethane | 25 | 18 | 70 |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for oximation of betulinic aldehyde.
References
Betulinic aldehyde oxime stability and long-term storage protocols
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of betulinic aldehyde oxime. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Like many oximes, this compound is susceptible to three main degradation pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the oxime can hydrolyze back to betulinic aldehyde and hydroxylamine.[1][2][3] This is a common degradation route for oximes.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.[4][5] The degradation may be initiated by the cleavage of the nitrogen-oxygen (N-O) bond.[4]
-
Photodegradation: Exposure to light, particularly UV light, can potentially cause degradation.[2][6] Photostability should be assessed for any new drug substance.[2][4]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability of solid this compound, the following conditions are recommended:
-
Temperature: Store at 2-8°C.[1] For many complex organic molecules, storage at -20°C can further enhance stability.[7]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[2][6]
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.[1][2]
Q3: How should I store solutions of this compound?
A3: Storing compounds in solution is generally less ideal than storing them as a solid.[8] If solution storage is necessary:
-
Use a dry, aprotic solvent.
-
Store at a low temperature (-20°C or -80°C).
-
Protect from light.
-
Use a tightly sealed container to prevent solvent evaporation and moisture ingress.
-
For aqueous solutions, the stability can be pH-dependent. Some oximes show maximum stability in acidic solutions (pH 2-3).[9][10] However, this must be determined experimentally for this compound.
Q4: What are the likely degradation products of this compound?
A4: Based on general oxime chemistry, the most probable degradation products are:
-
Further degradation products of betulinic aldehyde under the given stress conditions.
Troubleshooting Guides
Problem 1: Inconsistent experimental results over time.
-
Possible Cause: Degradation of the this compound stock.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture.
-
Perform a Purity Check: Analyze the stock material using a suitable analytical method like HPLC or NMR to check for the presence of degradation products. Compare the results with the initial certificate of analysis or data from a fresh batch.
-
Prepare Fresh Solutions: If using stock solutions, prepare them fresh before each experiment.
-
Problem 2: Appearance of unknown peaks in my chromatogram (HPLC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Peak: If possible, identify the unknown peak using mass spectrometry (LC-MS). A likely candidate is betulinic aldehyde.
-
Conduct a Forced Degradation Study: Intentionally degrade a small sample of this compound (e.g., by adding a small amount of acid or heating) and analyze it by HPLC. This can help to confirm if the unknown peak corresponds to a degradation product.
-
Optimize HPLC Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent compound from its degradation products.
-
Experimental Protocols
A crucial aspect of working with a novel compound is to perform a forced degradation study to understand its intrinsic stability. This is a key requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances.[1][2][4][11][12][13]
Protocol: Forced Degradation Study
This protocol outlines the general steps to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Solvents for dissolution (e.g., methanol (B129727), acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
LC-MS system (for identification of degradation products)
-
Photostability chamber
-
Oven
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.
-
Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photodegradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.[14]
-
-
Time Points: Sample the stressed solutions and solids at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis:
-
Analyze the samples by a stability-indicating HPLC method.
-
Quantify the amount of this compound remaining and the formation of any degradation products.
-
Use LC-MS to identify the major degradation products.
-
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the stability of a compound.
1. Initial Method Development:
-
Column: A C18 reversed-phase column is a good starting point for triterpenoids.[3][5]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water is commonly used.[3][7][15] Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape.
-
Detection: UV detection at around 210 nm is suitable for betulinic acid derivatives.[3][5]
-
Gradient Elution: Start with a gradient elution to ensure all components are eluted from the column.
2. Method Validation:
-
Specificity: Analyze stressed samples to ensure that the degradation product peaks are well-separated from the parent compound peak.
-
Linearity, Accuracy, and Precision: Validate these parameters according to ICH Q2(R1) guidelines.
Data Presentation
The following table summarizes the recommended storage conditions and potential degradation pathways for this compound based on general chemical principles for oximes.
| Parameter | Recommendation/Information |
| Long-Term Storage (Solid) | 2-8°C (or -20°C for enhanced stability), protected from light and moisture, under an inert atmosphere. |
| Short-Term Storage (Solution) | -20°C or -80°C in a dry, aprotic solvent, protected from light. |
| Primary Degradation Pathway | Acid-catalyzed hydrolysis to betulinic aldehyde and hydroxylamine. |
| Secondary Degradation Pathways | Thermal degradation, Photodegradation. |
| Recommended Analytical Technique | Stability-indicating HPLC with UV detection (approx. 210 nm). |
| Degradant Identification | LC-MS. |
Visualizations
Below are diagrams illustrating key workflows for assessing the stability of this compound.
Caption: Workflow for a forced degradation study.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. snscourseware.org [snscourseware.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. database.ich.org [database.ich.org]
- 5. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Aldoximes enable proton-relayed NMR hyperpolarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03231D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. scispace.com [scispace.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn | Semantic Scholar [semanticscholar.org]
Troubleshooting unexpected side products in betulin derivative synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected issues encountered during the synthesis of betulin (B1666924) derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: During the esterification of betulin, I am getting a mixture of 3-O-monoester, 28-O-monoester, and 3,28-O-diester. How can I improve the selectivity for the desired product?
A1: The differential reactivity of the primary hydroxyl group at C-28 and the secondary hydroxyl group at C-3 is the primary reason for the formation of mixed ester products.[1] The C-28 hydroxyl group is significantly more reactive.[2] To achieve selectivity, consider the following strategies:
-
Selective Esterification at C-28: To favor the formation of the 28-O-monoester, you can use a stoichiometric amount of the acylating agent and milder reaction conditions. The reaction of betulin with an equimolar amount of acetic anhydride (B1165640) in dichloromethane (B109758) in the presence of DMAP and pyridine (B92270) at room temperature primarily yields 28-O-acetylbetulin.[1]
-
Selective Esterification at C-3 (Protection Strategy): To obtain the 3-O-monoester, it is crucial to first protect the more reactive C-28 hydroxyl group.[2] Common protecting groups include acetyl[2] or tetrahydropropyranyl (THP)[3]. After protection, the C-3 hydroxyl group can be esterified, followed by selective deprotection of the C-28 position. For instance, an acetyl group at C-28 can be selectively hydrolyzed under basic conditions.[2]
-
Formation of the Diester: To synthesize the 3,28-O-diester, use an excess of the acylating agent and more forcing reaction conditions, such as heating in pyridine.[4][5]
Troubleshooting Workflow for Esterification Selectivity
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. New Betulin Derivatives with Nitrogen Heterocyclic Moiety—Synthesis and Anticancer Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Improving the selectivity of reactions involving Betulinic aldehyde oxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with betulinic aldehyde oxime. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section addresses common problems encountered during key reactions of this compound, providing potential causes and recommended solutions.
Beckmann Rearrangement to Betulinic Acid Nitrile
Problem 1: Low yield of the desired betulinic acid nitrile.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting oxime. - Increase temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can also promote side reactions. - Use a more efficient activating agent: If using a mild acid, consider switching to a stronger one like polyphosphoric acid (PPA) or using an activating agent like p-toluenesulfonyl chloride (TsCl) in pyridine (B92270).[1][2] |
| "Abnormal" Beckmann fragmentation | - This is a common side reaction for 3-oxo-triterpenoid oximes, leading to a seco-nitrile instead of the expected A-ring lactam or simple nitrile from an aldehyde.[3] - Use milder reagents: Employ reagents like TsCl in pyridine at controlled temperatures, as harsh acidic conditions can promote fragmentation.[4] - Solvent choice: Experiment with aprotic solvents of varying polarity, such as dichloromethane (B109758) (DCM) or toluene, which can influence the reaction pathway.[4] |
| Hydrolysis of the nitrile product | - Ensure anhydrous conditions: Use dry solvents and reagents to prevent the hydrolysis of the nitrile to the corresponding carboxylic acid. |
| Difficult purification | - Optimize chromatography: Use a gradient elution on silica (B1680970) gel, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. - Recrystallization: Attempt recrystallization from a suitable solvent system to purify the final product. |
Problem 2: Formation of multiple products, indicating a lack of selectivity.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Isomerization of the oxime (syn/anti) | - The Beckmann rearrangement is stereospecific, with the group anti to the hydroxyl group migrating.[5] Isomerization under reaction conditions can lead to a mixture of products. - Confirm isomer purity: Analyze the starting oxime by NMR to determine the isomeric ratio. - Use conditions that minimize isomerization: Pre-forming an oxime tosylate at low temperatures before rearrangement can help prevent isomerization.[4] |
| Side reactions | - Besides fragmentation, other side reactions may occur depending on the reagents used. - Lower the reaction temperature: This can often improve selectivity by disfavoring higher activation energy side reactions. - Change the catalyst/reagent: Different Lewis or Brønsted acids can exhibit different selectivities.[6] |
Catalytic Reduction to the Corresponding Amine
Problem: Low yield or poor diastereoselectivity in the reduction of the oxime to the amine.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Catalyst poisoning | - Impurities in the starting material or solvent can poison the catalyst. - Purify the starting oxime: Ensure the this compound is of high purity before the reaction. - Use high-purity solvents: Degas solvents prior to use. |
| Incomplete reaction | - Increase hydrogen pressure: Higher H₂ pressure can drive the reaction to completion. - Increase catalyst loading: A higher catalyst-to-substrate ratio may be necessary. - Increase reaction time or temperature: Monitor the reaction by TLC. |
| Poor diastereoselectivity | - The sterically hindered nature of the triterpenoid (B12794562) backbone can influence the approach of the substrate to the catalyst surface.[7] - Screen different catalysts: The choice of metal (e.g., Pd, Pt, Ni) and support (e.g., carbon, alumina) can significantly impact diastereoselectivity.[8] - Vary the solvent: The solvent can affect the conformation of the substrate on the catalyst surface. - Additives: In some cases, additives can influence the stereochemical outcome. |
| Formation of secondary amines | - Over-reduction or side reactions can lead to the formation of secondary amines.[9] - Optimize reaction conditions: Lowering the temperature or pressure may help to minimize over-reduction. |
II. Frequently Asked Questions (FAQs)
Synthesis and Purification
-
Q1: How can I selectively synthesize betulinic aldehyde from betulin (B1666924)?
-
A1: Selective oxidation of the primary hydroxyl group at C-28 of betulin can be challenging. A common method involves protecting the C-3 hydroxyl group as an acetate (B1210297), followed by oxidation of the C-28 hydroxyl to an aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation, and subsequent deprotection of the C-3 acetate.[10] Another approach is the direct oxidation using TEMPO-based reagents under controlled conditions.[11]
-
-
Q2: What is a reliable method for preparing this compound?
-
A2: this compound can be prepared by reacting betulinic aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate or pyridine in a solvent such as ethanol.[12] The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by TLC.
-
-
Q3: How can I separate the syn and anti isomers of this compound?
-
A3: The syn and anti isomers of oximes can often be separated by column chromatography on silica gel due to their different polarities. Careful selection of the eluent system is crucial. Their distinct stereochemistry can be confirmed by 2D NMR techniques like NOESY.
-
Reaction Selectivity
-
Q4: My Beckmann rearrangement of this compound is yielding a seco-nitrile. What is happening and how can I prevent it?
-
A4: You are likely observing the "abnormal" Beckmann rearrangement, also known as Beckmann fragmentation. This occurs when the group alpha to the oxime can stabilize a carbocation. For 3-oxo-triterpenoid oximes, this fragmentation is a known competing reaction. To favor the desired rearrangement to the nitrile, use milder reaction conditions. Instead of strong acids like sulfuric acid, try using p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C to room temperature.[3][4]
-
-
Q5: How can I improve the diastereoselectivity of the catalytic reduction of the oxime to the amine?
-
A5: The diastereoselectivity is influenced by the steric hindrance around the oxime. To improve it, you can screen different heterogeneous catalysts (e.g., Pd/C, PtO₂, Raney Ni) and solvents. The choice of catalyst and solvent can alter how the substrate adsorbs to the catalyst surface, thereby influencing the direction of hydrogen addition.[8]
-
Experimental Protocols
-
Q6: Can you provide a general protocol for the Beckmann rearrangement of this compound to betulinic acid nitrile?
-
A6: The following is a general procedure based on the use of tosyl chloride:
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 - 1.5 eq.).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
-
Q7: What is a typical procedure for the catalytic hydrogenation of this compound?
-
A7: A general protocol for catalytic hydrogenation is as follows:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (from balloon pressure to higher pressures, depending on the required reactivity) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can then be purified by chromatography or recrystallization.
-
-
III. Quantitative Data
While specific quantitative data for reactions of this compound is sparse in the literature, the following table presents representative yields for the synthesis of betulinic aldehyde and related oxime derivatives from analogous systems. This data can serve as a benchmark for optimizing your reactions.
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidation | Betulin | TEMPO/NaClO₂/NaOCl, 35 °C | Betulinic aldehyde | 92 | [13] |
| Oxidation | Betulin | K₂Cr₂O₇/H₂SO₄, silica gel, 30 min | Betulinic aldehyde | 100 (conversion) | [13] |
| Oximation | Betulonic aldehyde | HONH₂·HCl, NaOAc, EtOH | Betulonic aldehyde bis(oxime) | Quantitative | [10] |
| Beckmann Rearrangement (Fragmentation) | Betulonic aldehyde bis(oxime) | Dehydration conditions | Mononitrile derivative | Selective | [10] |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Betulinic aldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (96%)
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve betulinic aldehyde (1.0 eq.) in 96% ethanol.
-
Add hydroxylamine hydrochloride (10 eq.) and pyridine (10 eq.).
-
Stir the reaction mixture at 110 °C under an argon atmosphere using a reflux condenser for 5 hours.
-
After cooling to room temperature, add saturated brine to the reaction mixture.
-
Extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude oxime.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Beckmann Rearrangement of this compound using Tosyl Chloride
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 N HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C in an ice bath.
-
Slowly add TsCl (1.1 eq.) to the solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC until the starting oxime is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1 N HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield betulinic acid nitrile.[4]
V. Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are known to be modulated by betulinic acid and its derivatives, providing context for their biological activity.
Caption: MAPK signaling pathway and points of inhibition by betulinic acid derivatives.[14][15]
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The mechanism of the “abnormal” Beckmann rearrangement of triterpenoid oximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Beckmann Rearrangement [organic-chemistry.org]
- 7. Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. resolver.scholarsportal.info [resolver.scholarsportal.info]
- 11. research.abo.fi [research.abo.fi]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study [mdpi.com]
- 14. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Green Synthesis of Betulinic Aldehyde Oxime
Welcome to the technical support center for the green synthesis of Betulinic Aldehyde Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding environmentally friendly approaches to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for synthesizing this compound?
A1: The synthesis of this compound involves two main stages: the oxidation of betulin (B1666924) to betulinic aldehyde and the subsequent oximation. Green chemistry principles can be applied to both stages. Key approaches include:
-
Solvent-free or reduced solvent reactions: Minimizing the use of hazardous organic solvents is a cornerstone of green chemistry.[1][2]
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.[3][4][5]
-
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields under milder conditions.[6][7][8][9]
-
Use of greener catalysts: Replacing toxic reagents, such as chromium-based oxidants, with more environmentally benign alternatives is crucial.[10][11]
-
Biotransformation: Utilizing microorganisms or enzymes for specific transformations offers a highly selective and green alternative to traditional chemical methods.[12]
Q2: What are the common challenges in the green synthesis of betulinic aldehyde?
A2: A primary challenge in the synthesis of betulinic aldehyde from betulin is achieving selective oxidation of the primary alcohol at C-28 without affecting the secondary alcohol at C-3 or the isopropenyl group.[13] Traditional methods often employ stoichiometric amounts of hazardous oxidizing agents like chromium trioxide.[13][14] Green alternatives focus on catalytic and more selective oxidation methods.
Q3: How can I purify the final product, this compound, using green chromatography techniques?
A3: While traditional column chromatography is effective, it consumes large volumes of solvents. To align with green chemistry principles, consider techniques like supercritical fluid chromatography (SFC) which uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption. Alternatively, optimization of standard phase chromatography to reduce solvent usage through techniques like smaller particle size columns and gradient elution can also be implemented.
Troubleshooting Guides
Issue 1: Low Yield of Betulinic Aldehyde during Oxidation of Betulin
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase reaction time or microwave/ultrasound power. | Higher conversion of betulin to betulinic aldehyde. |
| Non-selective oxidation | Use a more selective oxidizing agent or a supported catalyst (e.g., on silica (B1680970) gel) to favor the formation of the aldehyde.[13] | Increased yield of betulinic aldehyde with fewer byproducts like betulonic acid. |
| Degradation of product | Monitor the reaction closely using TLC or HPLC to stop it at the optimal time. Over-oxidation can lead to the formation of betulinic acid. | Prevention of product loss due to degradation. |
| Catalyst deactivation | Ensure the catalyst is fresh or properly activated. For heterogeneous catalysts, ensure proper dispersion in the reaction mixture. | Restored catalytic activity and improved reaction rate. |
Issue 2: Incomplete Oximation of Betulinic Aldehyde
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient hydroxylamine (B1172632) hydrochloride | Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents).[1] | Drive the reaction to completion. |
| Low reaction temperature | For solvent-free grinding methods, ensure vigorous grinding to generate localized heat. For microwave-assisted methods, a moderate increase in temperature may be beneficial.[3] | Increased reaction rate and conversion. |
| pH of the reaction medium | The formation of oximes can be pH-sensitive. While some green methods are base-free, the addition of a mild, environmentally benign base might be necessary if the reaction stalls. | Optimized reaction conditions for oxime formation. |
| Poor mixing in solvent-free conditions | Ensure thorough grinding of the reactants to maximize surface contact.[1] | Homogeneous reaction mixture leading to a more complete reaction. |
Issue 3: Formation of Nitrile as a Byproduct during Oximation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dehydration of the oxime | This can occur at higher temperatures, especially under microwave irradiation with certain catalysts like TiO2.[3] Reduce the microwave power or reaction temperature. | Minimized formation of the nitrile byproduct. |
| Acidic conditions | Strong acidic conditions can promote the Beckmann rearrangement or dehydration. Ensure the reaction conditions are neutral or slightly basic if nitrile formation is observed. | Favored formation of the oxime over the nitrile. |
Data Presentation
Table 1: Comparison of Green Synthesis Methods for Oximation
| Method | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Grindstone Chemistry | Bi2O3 | Solvent-free | 5-15 min | 60-98 | [1] |
| Microwave-assisted | TiO2 | Solvent-free | 5 min | High (unspecified) | [3] |
| Ultrasound-assisted | None specified | Ethanol | 10-30 min | 50.7-98.7 | [7] |
| Conventional | Pyridine | Ethanol | Several hours | Lower (unspecified) | [15] |
Note: The yields reported are for general aldehyde to oxime conversions and may vary for betulinic aldehyde.
Experimental Protocols
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of this compound
-
Preparation: In a microwave-safe vessel, thoroughly grind a mixture of betulinic aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a suitable catalyst such as Bi2O3 (0.6 mmol).[1]
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor. Irradiate the mixture at a moderate power (e.g., 100 W) for 5 minutes.[3] Monitor the progress of the reaction by TLC.
-
Work-up: After cooling, add ethyl acetate (B1210297) to the reaction mixture and filter to remove the catalyst.
-
Purification: Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify further by recrystallization or green chromatography if necessary.
Protocol 2: Ultrasound-Assisted Synthesis of this compound
-
Preparation: In a suitable flask, dissolve betulinic aldehyde (1 mmol) and hydroxylamine hydrochloride (1.5 mmol) in a minimal amount of a green solvent like ethanol.
-
Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature. The reaction time can vary from 10 to 30 minutes.[7]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.
Visualizations
Caption: Experimental workflow for the green synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A versatile and green mechanochemical route for aldehyde–oxime conversions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted rapid synthesis of chiral oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound-assisted synthesis of new bisphosphonate–betulin conjugates and preliminary evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of oximes under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Almost out of the air: an environmental friendly synthesis of betulin oxo-derivatives [rscf.ru]
- 11. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An efficient process for the transformation of betulin to betulinic acid by a strain of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
Validation & Comparative
Betulinic Aldehyde Oxime vs. Betulinic Acid: A Comparative Guide on Potency
In the landscape of cancer research, natural compounds are a vital source of novel therapeutic agents. Among these, the pentacyclic triterpenoid (B12794562) betulinic acid has garnered significant attention for its promising antitumor properties.[1] Chemical modifications of the betulinic acid scaffold are actively explored to enhance its potency and overcome limitations such as poor solubility. This guide provides a comparative analysis of betulinic acid and a specific derivative, betulinic aldehyde oxime, focusing on their cytotoxic potency against cancer cell lines.
Potency Profile: A Tale of Two Molecules
Betulinic acid has demonstrated selective cytotoxicity against a variety of cancer cell lines, with its primary mechanism of action being the induction of apoptosis through the mitochondrial pathway.[1] The potency of betulinic acid, typically measured by its half-maximal inhibitory concentration (IC50), varies depending on the cancer cell line.
To understand the potential potency of this compound, we can examine data from its close structural analog, betulonic acid oxime. Betulonic acid differs from betulinic acid only at the C-3 position, featuring a ketone group instead of a hydroxyl group. A study by Csuk et al. investigated the cytotoxicity of betulonic acid and its oxime derivative against several human cancer cell lines. Their findings suggest that the conversion of the C-3 ketone to an oxime does not significantly alter the compound's cytotoxic potency.
The following table summarizes the cytotoxic activity of betulinic acid against various cancer cell lines as reported in the literature, alongside the data for betulonic acid and betulonic acid oxime for a comparative perspective.
Table 1: Cytotoxic Potency (IC50) of Betulinic Acid and Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Acid | A375 (Melanoma) | 19.2 | [2] |
| B164A5 (Murine Melanoma) | >20 | [2] | |
| HCT116 (Colon Carcinoma) | 3.0 (as µg/mL) | [3] | |
| Betulonic Acid | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [4] |
| G-361 (Malignant Melanoma) | 21.3 ± 2.8 | [4] | |
| Betulonic Acid Oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [4] |
| G-361 (Malignant Melanoma) | 21.3 ± 2.8 | [4] |
Note: The IC50 values for betulinic acid can vary significantly between studies due to differences in experimental conditions.
Based on the data for betulonic acid oxime, it is plausible to hypothesize that this compound would exhibit a cytotoxic potency comparable to that of its parent aldehyde and, by extension, to betulinic acid itself. However, without direct experimental evidence, this remains a supposition.
Experimental Methodologies
The evaluation of cytotoxicity for these compounds typically involves colorimetric assays that measure cell viability and proliferation. The most common methods cited in the literature are the MTT and SRB assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell metabolic activity.
Workflow:
MTT Assay Workflow
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a cell proliferation and cytotoxicity assay that relies on the measurement of cellular protein content.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization and Cytotoxic Activity of Betulinic Acid and Seco-Betulinic Acid Derivatives against Human Colorectal Carcinoma – Oriental Journal of Chemistry [orientjchem.org]
- 4. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Anticancer Efficacy of Betulinic Aldehyde Oxime and Doxorubicin
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anticancer activities of the investigational compound Betulinic aldehyde oxime and the established chemotherapeutic agent doxorubicin (B1662922). This analysis is based on available experimental data for the compounds and their close structural analogs.
Executive Summary
Doxorubicin is a cornerstone of chemotherapy, exhibiting potent cytotoxic effects across a broad spectrum of cancers. Its mechanisms of action are well-characterized and include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[1][2] However, its clinical use is often limited by significant side effects, including cardiotoxicity.[2]
This compound, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, represents a promising area of anticancer research. While direct experimental data for this compound is limited, studies on the closely related analog, betulonic acid oxime , demonstrate its potential to induce cancer cell death.[3][4] Betulinic acid and its derivatives are known to primarily induce apoptosis through the intrinsic mitochondrial pathway, often with a degree of selectivity for cancer cells over normal cells.[5][6] This guide will present a comparative overview of the available data on these two compounds, with the acknowledgement that data for betulonic acid oxime is used as a proxy for this compound.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the cytotoxic activity of a close analog of this compound (betulonic acid oxime) and doxorubicin against various cancer cell lines.
Table 1: Cytotoxicity of Betulonic Acid Oxime (as a proxy for this compound)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 | [3][4] |
| G-361 | Malignant Melanoma | 21.3 ± 2.8 | [3][4] |
| MCF7 | Breast Adenocarcinoma | >40 | [3] |
| HeLa | Cervical Cancer | >40 | [3] |
Table 2: Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~1.0 | [7] |
| A549 | Lung Carcinoma | ~1.5 | [7] |
| PC3 | Prostate Cancer | ~8.0 | [7] |
| LNCaP | Prostate Cancer | ~0.25 | [7] |
| HepG2 | Hepatocellular Carcinoma | ~12.18 | [8] |
| MCF-7 | Breast Cancer | ~2.50 | [8] |
Note: IC50 values for doxorubicin can vary significantly between studies depending on the assay conditions and exposure times.
Mechanisms of Anticancer Action
This compound (inferred from Betulinic Acid and its Derivatives)
Betulinic acid and its derivatives primarily induce apoptosis through the intrinsic (mitochondrial) pathway .[5][6] This process is often independent of the p53 tumor suppressor protein, which is a significant advantage as many cancers harbor p53 mutations.[6] The key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid derivatives can directly target the mitochondria, leading to the opening of the permeability transition pore.[6]
-
Release of Pro-apoptotic Factors: This disruption of the mitochondrial membrane results in the release of cytochrome c and Smac/DIABLO into the cytoplasm.[9]
-
Caspase Activation: Cytochrome c, in the presence of Apaf-1, activates caspase-9, which in turn activates the executioner caspases like caspase-3. Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs).[9]
-
Apoptosis Execution: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Doxorubicin
Doxorubicin employs a multi-pronged attack on cancer cells, involving both nuclear and cytoplasmic targets.[1][2] Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of double-strand breaks in the DNA.[1]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing superoxide (B77818) and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways.[2]
-
Induction of Apoptosis: The extensive cellular damage caused by doxorubicin activates both the intrinsic and extrinsic apoptotic pathways. This can involve the activation of the p53 tumor suppressor protein and the Notch signaling pathway.[10]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Apoptosis pathway of betulinic acid derivatives.
Caption: General experimental workflow for anticancer drug screening.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and Doxorubicin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or doxorubicin. Include untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the drug concentration.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following drug treatment, harvest the cells (including any floating cells) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Doxorubicin remains a potent and widely used anticancer agent, but its toxicity profile necessitates the search for novel therapeutic strategies. This compound, as a representative of the betulinic acid derivative class, shows promise due to its distinct mechanism of action centered on the mitochondrial pathway of apoptosis and its potential for greater selectivity towards cancer cells.
The available data suggests that while doxorubicin exhibits broader and more potent cytotoxicity against a range of cancer cell lines, the therapeutic window for betulinic acid derivatives may be wider, potentially leading to fewer side effects. Further direct comparative studies, particularly focusing on the in vivo efficacy and toxicity of this compound, are warranted to fully elucidate its therapeutic potential relative to established chemotherapeutics like doxorubicin. The development of such targeted agents could offer new avenues for cancer treatment, especially in cases of resistance to conventional therapies.
References
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Betulinic Aldehyde Oxime and Other Oxime Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of natural product scaffolds and their synthetic derivatives. Among these, pentacyclic triterpenoids, particularly derivatives of betulinic acid, have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. This guide provides a detailed comparison of the efficacy of betulinic aldehyde oxime and other related oxime derivatives, supported by available experimental data.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for betulinic aldehyde, betulonic acid oxime, and other relevant betulinic acid derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of their antiproliferative efficacy.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Betulinic Aldehyde | A549 (Lung Carcinoma) | >20 (inhibits viability at 20 µM) | [1] |
| Betulonic Acid Oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [2] |
| G-361 (Malignant Melanoma) | 21.3 ± 2.8 | [2] | |
| 3-O-acetyl-betulinic acid | A549 (Lung Carcinoma) | <10 µg/mL | [3] |
| 3-O-succinyl-betulinic acid | A549 (Lung Carcinoma) | <10 µg/mL | [3] |
| 3-O-glutaryl-betulinic acid | A549 (Lung Carcinoma) | <10 µg/mL | [3] |
| 23-Hydroxybetulinic acid | B16 (Murine Melanoma) | 32 µg/mL | [4] |
| 3-oxo-23-hydroxybetulinic acid | B16 (Murine Melanoma) | 22.5 µg/mL | [4] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a framework for the synthesis and evaluation of these compounds.
Synthesis of Betulinic Aldehyde and its Oxime Derivative
1. Synthesis of Betulinic Aldehyde:
A common method for the synthesis of betulinic aldehyde involves the selective oxidation of the primary alcohol group at the C-28 position of betulin. One reported method utilizes pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent.[5]
-
Procedure: To a solution of 3-O-acetyl-betulin in dichloromethane (B109758) (CH2Cl2), pyridinium chlorochromate (PCC) is added. The reaction mixture is stirred at a controlled temperature (e.g., 35 °C) for a specified time (e.g., 1 hour). After the reaction is complete, silica (B1680970) gel is added, and the mixture is concentrated. The product, 3-O-acetyl-betulinic aldehyde, is then purified by column chromatography.[5]
2. Synthesis of this compound:
The oximation of an aldehyde involves its reaction with hydroxylamine (B1172632) hydrochloride. While a specific detailed protocol for this compound was not found in the searched literature, a general procedure for the synthesis of oximes from aldehydes/ketones can be adapted.[6]
-
General Procedure: A mixture of the aldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as bismuth(III) oxide (Bi2O3) (0.6 mmol) is ground together in a mortar with a pestle. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding a solvent like ethyl acetate, filtering the catalyst, and then precipitating the product by adding water. The pure oxime is then obtained after filtration and drying.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, other derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
-
Signaling Pathways and Mechanism of Action
Betulinic acid and its derivatives are known to induce apoptosis in cancer cells through various signaling pathways. While the specific pathway for this compound is not yet fully elucidated, the known effects of its precursor, betulinic aldehyde, and other related derivatives provide significant insights into its potential mechanism of action.
Betulinic aldehyde has been reported to suppress the Akt, MAPK, and STAT3 signaling pathways in A549 lung cancer cells, leading to a decrease in cell viability and an increase in autophagy.[1] These pathways are crucial for cell survival, proliferation, and metastasis. Their inhibition is a key mechanism for the anticancer activity of many therapeutic agents.
The induction of apoptosis is a hallmark of the anticancer effects of betulinic acid derivatives.[7][8] This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent cell death.[8]
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel oxime derivatives.
Caption: A typical workflow for synthesizing and evaluating oxime derivatives.
Putative Signaling Pathway for Betulinic Aldehyde
This diagram illustrates the potential signaling pathways affected by betulinic aldehyde, leading to the inhibition of cancer cell proliferation and survival.
Caption: Putative signaling pathways modulated by Betulinic Aldehyde.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00032C [pubs.rsc.org]
- 3. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Betulinic aldehyde oxime's bioactivity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of betulinic aldehyde oxime and related triterpenoid (B12794562) oximes across various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this document leverages findings from closely related compounds to offer a predictive overview of its potential cytotoxic effects and mechanisms of action. This guide is intended to serve as a foundational resource for researchers initiating studies on the anticancer properties of this and similar molecules.
Comparative Bioactivity of Triterpenoid Oximes
The cytotoxic activity of this compound and its analogs is a critical measure of their potential as anticancer agents. The following table summarizes the available 50% inhibitory concentration (IC50) values for various triterpenoid oximes and their parent compounds across a range of human cancer cell lines. The data indicates that while some oxime derivatives exhibit reduced cytotoxicity compared to their parent compounds, others, particularly with further chemical modifications, show enhanced or comparable activity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Betulonic acid oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 | [1] |
| G-361 | Malignant melanoma | 21.3 ± 2.8 | [1] | |
| 3-oxo-23-hydroxybetulinic acid | B16 | Murine melanoma | ~49.7 (22.5 µg/ml) | [2] |
| 23-hydroxybetulinic acid | B16 | Murine melanoma | ~69.1 (32 µg/ml) | [2] |
| Betulinic acid | B16 | Murine melanoma | ~166.8 (76 µg/ml) | [2] |
| Betulinic acid derivative (9) | Du-145 | Prostate carcinoma | 7.3 | [3][4] |
| Hs294T | Melanoma | 10.6 | [3][4] | |
| MCF-7 | Breast adenocarcinoma | 10.6 | [3][4] | |
| Stemodinone oxime (Z) | HL60 | Promyelocytic leukemia | >50 µg/mL | [5] |
| SNB-19 | Astrocytoma | >50 µg/mL | [5] | |
| HCT-116 | Colon carcinoma | 35.96 | [5] | |
| Stemodinone oxime (E) | HL60 | Promyelocytic leukemia | >50 µg/mL | [5] |
| SNB-19 | Astrocytoma | >50 µg/mL | [5] | |
| HCT-116 | Colon carcinoma | >50 µg/mL | [5] | |
| Diosgenin oxime (4) | HeLa | Cervical cancer | ~11.9-12.6 (5.3-5.6 µg/mL) | [6] |
| CaSki | Cervical cancer | ~11.9-12.6 (5.3-5.6 µg/mL) | [6] | |
| Diosgenin | HeLa | Cervical cancer | ~35.9-31.4 (15-13 µg/mL) | [6] |
| CaSki | Cervical cancer | ~35.9-31.4 (15-13 µg/mL) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate the bioactivity of compounds like this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for a predetermined time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).[12]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis signaling pathways.[1][13]
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1]
Visualizing Experimental Workflows and Signaling Pathways
To clarify the relationships between experimental procedures and the potential molecular mechanisms of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing the bioactivity of this compound.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Concluding Remarks
The available data, primarily from related triterpenoid compounds, suggests that this compound holds potential as a cytotoxic agent against various cancer cell lines. The primary mechanism of action is likely the induction of apoptosis through the mitochondrial pathway, potentially influenced by the PI3K/Akt signaling cascade. However, the introduction of the oxime group may modulate this activity, and further chemical modifications could be necessary to optimize its anticancer efficacy.
This guide underscores the necessity for direct experimental validation of the bioactivity of this compound. Researchers are encouraged to utilize the provided protocols to conduct comprehensive in vitro studies to elucidate its precise IC50 values, apoptotic effects, and the specific signaling pathways it modulates in a panel of cancer cell lines. Such research will be instrumental in determining the therapeutic potential of this novel compound.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. Apoptotic activity of betulinic acid derivatives on murine melanoma B16 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Antiproliferative, Cytotoxic, and Apoptotic Activity of Steroidal Oximes in Cervicouterine Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. benchchem.com [benchchem.com]
Unveiling the Potential: A Comparative Guide to the Structure-Activity Relationship of Betulinic Aldehyde Oxime Analogs
For Researchers, Scientists, and Drug Development Professionals
Betulinic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of intense research due to its diverse pharmacological activities, including potent antitumor and antiviral properties.[1] Modifications of its core structure have yielded a plethora of derivatives with enhanced potency and selectivity. Among these, analogs derived from betulinic aldehyde, particularly their oximes, represent a promising but less explored chemical space. This guide provides a comprehensive comparison of betulinic aldehyde oxime analogs, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing relevant methodologies to facilitate further research and development in this area.
I. Comparative Biological Activity of Betulinic Aldehyde and Related Oxime Analogs
The biological activity of betulinic aldehyde and its oxime derivatives, along with the closely related and more extensively studied betulonic acid oximes, reveals critical insights into their structure-activity relationships. Modifications at the C-3 and C-28 positions of the lupane (B1675458) scaffold significantly influence their cytotoxic and antiviral potency.
Data Summary: Cytotoxic and Antiviral Activities
The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for selected betulinic aldehyde and related oxime analogs against various cancer cell lines and viruses. This data highlights how structural modifications impact biological activity.
| Compound/Analog | Modification(s) | Target Cell Line/Virus | Activity (IC50/EC50 in µM) | Reference |
| Betulonic acid oxime | C-3 oxime | CCRF-CEM (T-lymphoblastic leukemia) | 18.9 ± 1.1 | [2] |
| G-361 (Malignant melanoma) | 21.3 ± 2.8 | [2] | ||
| Platanic acid oxime | C-20 oxime | HIV-1 | 36 ± 4.0 | [2] |
| HSV-1 | 48 ± 6.0 | [2] | ||
| Benzyl (B1604629) ester of platanic acid oxime | C-20 oxime, C-28 benzyl ester | HIV-1 | 3.2 ± 0.43 | [2] |
| HSV-1 | > 100 | [2] | ||
| Betulinic aldehyde derivative 9 | 3-(2-butynoyl)oxy at C-3 | Du-145 (Prostate) | 7.3 | [3] |
| MCF-7 (Breast) | 10.6 | [3] | ||
| Hs294T (Melanoma) | 8.8 | [3] | ||
| Betulinic acid 3-oxime | C-3 oxime | Influenza A virus | 2.17 | |
| Betulinic acid hydrazide | C-28 hydrazide | HSV-1 | 2.50 |
II. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research. Below are methodologies for the synthesis of a key precursor and for evaluating the cytotoxic and antiviral activities of these compounds.
A. Synthesis of 3-O-Acetyl-Betulinic Aldehyde
This protocol describes a common method for the synthesis of a key intermediate, 3-O-acetyl-betulinic aldehyde, from which various oxime analogs can be derived.
Procedure:
-
Acetylation of Betulinic Acid: Betulinic acid is dissolved in a mixture of pyridine (B92270) and acetic anhydride. The reaction is stirred at room temperature, and the formation of 3-O-acetyl-betulinic acid is monitored by thin-layer chromatography (TLC).
-
Oxidation to Aldehyde: The purified 3-O-acetyl-betulinic acid is then subjected to a selective oxidation of the C-28 carboxylic acid to an aldehyde. A common method involves the use of a Swern oxidation or a similar mild oxidizing agent to avoid oxidation of the C-3 hydroxyl group if it were not protected.
-
Purification: The resulting 3-O-acetyl-betulinic aldehyde is purified using column chromatography on silica (B1680970) gel.
B. Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer). The absorbance of the purple solution is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
C. Antiviral Activity: Anti-HIV Assay
This protocol outlines a general method for assessing the anti-HIV activity of the synthesized compounds.
Protocol:
-
Cell Culture: Human T-lymphocyte cells (e.g., MT-4 cells) are cultured in an appropriate medium.
-
Infection and Treatment: The cells are infected with a known titer of HIV-1. Simultaneously, the infected cells are treated with various concentrations of the test compounds. Control wells include infected but untreated cells and uninfected cells.
-
Incubation: The treated and control cells are incubated for a period of 4-5 days to allow for viral replication.
-
Viability/Replication Measurement: The extent of viral replication is determined by measuring the viability of the host cells (e.g., using the MTT assay) or by quantifying a viral protein, such as the p24 antigen, using an ELISA-based method.
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is also determined to assess the therapeutic window of the compound.
III. Visualizing the Science: Diagrams and Pathways
Visual representations are powerful tools for understanding complex scientific concepts. The following diagrams, created using the Graphviz DOT language, illustrate the general workflow for the synthesis and evaluation of this compound analogs and the key signaling pathway they modulate.
Experimental Workflow
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
Apoptotic Signaling Pathway
Betulinic acid and its derivatives are known to induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by betulinic acid analogs.
IV. Structure-Activity Relationship (SAR) Insights
The collective data from various studies on betulinic acid derivatives, including the aldehyde oximes, allows for the deduction of several key SAR trends:
-
C-3 Position: Modifications at the C-3 position are crucial for cytotoxic and antiviral activity. The presence of an oxime group at this position, as seen in betulinic acid 3-oxime, can confer potent anti-influenza activity. Furthermore, esterification at C-3 with small acyl groups, such as a 2-butynoyl group, has been shown to enhance cytotoxicity against various cancer cell lines.[3] This suggests that both the nature and the size of the substituent at C-3 are important for biological activity.
-
C-28 Position: The functional group at the C-28 position plays a pivotal role in modulating activity. While the carboxylic acid of betulinic acid is important, its conversion to other functionalities can lead to improved potency. For instance, the formation of a benzyl ester from the corresponding acid in platanic acid oxime significantly enhances anti-HIV-1 activity.[2] This indicates that increasing the lipophilicity at this position can be a beneficial strategy for enhancing antiviral efficacy. Amine-based modifications at C-28 have also been explored as potent inhibitors of HIV-1 maturation.
-
C-20 Position: The isopropenyl group at C-20 is another site for modification. In platanic acid, where this group is replaced by a ketone, subsequent formation of an oxime leads to compounds with notable antiviral activity.[2] This highlights the potential for exploring modifications at this position to tune the biological activity profile.
V. Conclusion and Future Directions
This compound analogs represent a promising class of compounds with the potential for development as novel anticancer and antiviral agents. The available data, though still limited compared to other betulinic acid derivatives, clearly indicates that modifications at the C-3 and C-28 positions are key to optimizing their biological activity.
Future research should focus on the systematic synthesis and evaluation of a broader library of this compound analogs with diverse substituents at these key positions. This will enable a more detailed and quantitative understanding of their SAR. Furthermore, elucidation of their precise mechanisms of action and evaluation in in vivo models are crucial next steps toward translating these promising laboratory findings into clinically relevant therapeutic agents. This guide serves as a foundational resource to stimulate and direct these future research endeavors.
References
- 1. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating Cellular Target Engagement of Betulinic Aldehyde Oxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of modern techniques for validating the cellular target engagement of Betulinic aldehyde oxime. While the precise cellular targets of this compound are still under investigation, computational studies suggest that, like other betulinic aldehyde derivatives, it may interact with key signaling proteins such as the serine/threonine protein kinase Akt.[1] This document outlines and compares key methodologies to confirm such interactions within a cellular context, providing supporting data formats and detailed experimental protocols.
Comparison of Target Validation Methodologies
Choosing the appropriate method for validating target engagement is critical and depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assay, and Immunoprecipitation-Mass Spectrometry (IP-MS).
| Methodology | Principle | Pros | Cons | Hypothetical Quantitative Data for this compound Engagement with Akt |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[2][3][4] | Label-free, applicable to native proteins in intact cells or lysates.[2][5] | Not all protein-ligand interactions result in a significant thermal shift.[4] Requires a specific antibody for detection (WB-CETSA).[6] | ΔTagg (°C): 4.2°C EC50 (µM): 2.5 |
| NanoBRET® Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[7][8][9] | High-throughput, quantitative measurement of compound affinity in live cells.[5][9] | Requires genetic modification of the target protein and a specific fluorescent tracer.[5] | IC50 (µM): 1.8 BRET Ratio Shift: 0.8 |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Isolation of the target protein and its binding partners using a specific antibody, followed by identification via mass spectrometry.[10] | Unbiased identification of direct targets and interacting partners.[10] | Can be complex, may not distinguish between direct and indirect interactions.[11] | Fold Enrichment of this compound: 15-fold over control Identified Interacting Proteins: PDK1, mTOR |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target in a cellular environment by measuring changes in the protein's thermal stability.[2][3]
Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[3]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay and normalize all samples.[3]
-
-
Western Blot Analysis:
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-Akt).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and quantify the band intensities.[3]
-
-
Data Analysis:
-
Plot the normalized band intensities against the temperature to generate melting curves. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.
-
To determine the EC50, perform an isothermal dose-response experiment at a single temperature and plot the band intensities against the compound concentration.[12]
-
NanoBRET® Target Engagement Assay
This assay quantitatively measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9]
Signaling Pathway:
Caption: Principle of the NanoBRET® Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation and Transfection:
-
Compound and Tracer Addition:
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Add the substrate solution to each well.
-
Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths.[16]
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]
-
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify the direct and indirect binding partners of a compound of interest.[10]
Workflow:
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Detailed Protocol:
-
Cell Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the target protein (anti-Akt) for 2-4 hours or overnight at 4°C with gentle rotation.[17]
-
Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.[17]
-
Wash the beads several times with IP lysis/wash buffer to remove non-specifically bound proteins.[17]
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).[19]
-
Neutralize the eluate if necessary.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins to generate peptides.[19]
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database searching algorithms to identify the proteins present in the sample.
-
Quantify the relative abundance of proteins in the this compound-treated sample compared to the control to identify enriched proteins.[19]
-
Conclusion
Validating the cellular target engagement of a novel compound like this compound is a crucial step in drug discovery. This guide has provided a comparative overview of three powerful techniques: CETSA, NanoBRET®, and IP-MS. While CETSA offers a label-free approach to confirm direct binding in a native cellular context, NanoBRET® provides a high-throughput method for quantifying compound affinity in live cells. IP-MS, on the other hand, is an invaluable tool for the unbiased identification of protein targets and their interaction networks. The choice of methodology will depend on the specific research question and available resources. For a comprehensive validation of this compound's target engagement, a combination of these orthogonal approaches is highly recommended.
References
- 1. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 11. Improved Immunoprecipitation to Mass Spectrometry Method for the Enrichment of Low-Abundant Protein Targets | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. AKT1-NanoLuc® Fusion Vector [promega.com]
- 16. eubopen.org [eubopen.org]
- 17. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
- 19. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Betulinic Aldehyde Oxime and Clinically Approved Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral potential of Betulinic aldehyde oxime and its related compounds against clinically approved antiviral drugs. Due to the limited publicly available data specifically for this compound, this comparison includes data for closely related derivatives, namely Betulinic aldehyde and Betulonic acid oxime, to offer a broader perspective on the potential of this class of compounds. It is important to note that no direct comparative studies between this compound and clinically approved antiviral drugs were identified in the public domain. The data presented here is compiled from various independent studies and is intended for informational and research purposes.
Quantitative Antiviral Activity
The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values for Betulinic aldehyde, Betulonic acid oxime, and clinically approved antiviral drugs against specific viruses. Lower values indicate higher potency.
| Compound | Virus | Assay | EC₅₀/IC₅₀ (µM) | Citation |
| Betulinic aldehyde | Avian Influenza A (H9N2) | Not Specified | 28.4 | [1] |
| Oseltamivir (B103847) | Avian Influenza A (H9N2) | Microneutralization | 0.5 - 11.8 | [2] |
Table 1: Comparison against Avian Influenza A (H9N2)
| Compound | Virus | Assay | EC₅₀/IC₅₀ (µM) | Citation |
| Betulonic acid oxime | HIV-1 | Cytopathic Effect (CPE) | 15 ± 1.3 | [2] |
| Zidovudine | HIV-1 | Not Specified | 0.01 to 4.87 | [3] |
Table 2: Comparison against Human Immunodeficiency Virus 1 (HIV-1)
| Compound | Virus | Assay | EC₅₀/IC₅₀ (µM) | Citation |
| Betulonic acid oxime | HSV-1 | Cytopathic Effect (CPE) | 12 ± 0.21 | [2] |
| Acyclovir (B1169) | HSV-1 | Plaque Reduction | 0.07 - 0.97 µg/ml* | [4] |
| Acyclovir | HSV-1 | Not Specified | 0.85 | [5] |
Table 3: Comparison against Herpes Simplex Virus 1 (HSV-1)
Note: The IC₅₀ for Acyclovir is presented in µg/ml in the cited study. For a general comparison, 1 µg/ml of Acyclovir is approximately 4.44 µM.
Mechanisms of Action: A Visual Guide
The antiviral mechanisms of Betulinic acid derivatives and the compared clinically approved drugs are distinct, targeting different stages of the viral life cycle.
Betulinic Acid Derivatives: Targeting Viral Entry and Maturation
Derivatives of betulinic acid have been shown to inhibit HIV-1 through two primary mechanisms: blocking viral entry into the host cell and inhibiting viral maturation. The entry inhibition is thought to occur by interfering with the conformational changes of the viral envelope glycoprotein (B1211001) gp120, which are necessary for fusion with the host cell membrane. The maturation inhibition targets the processing of the Gag polyprotein, a crucial step in the formation of infectious viral particles.
Clinically Approved Antivirals: Diverse Targets
The clinically approved drugs in this comparison each have a well-defined mechanism of action targeting specific viral enzymes.
-
Zidovudine (AZT): A nucleoside reverse transcriptase inhibitor (NRTI), Zidovudine is a prodrug that, once phosphorylated within the host cell, is incorporated into the growing viral DNA chain by reverse transcriptase. This leads to chain termination, thus halting the conversion of the viral RNA genome into DNA.
-
Acyclovir: This drug is a synthetic nucleoside analog that is selectively phosphorylated by viral thymidine (B127349) kinase. The resulting acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by the viral DNA polymerase, leading to chain termination and inhibition of viral replication.
-
Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the active site of the neuraminidase enzyme on the surface of the influenza virus. This prevents the cleavage of sialic acid residues, which is necessary for the release of new virus particles from infected cells, thereby halting the spread of the virus.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine antiviral activity. Specific parameters may vary between laboratories and experiments.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line in multi-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Dilution: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Virus-Compound Incubation: Mix a standardized amount of virus with each dilution of the test compound and incubate for a set period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the virus-compound mixtures. A virus-only control and a cell-only control should be included.
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.
-
Overlay: Carefully remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells (e.g., with formalin) and then stain the cell monolayer with a dye such as crystal violet. The plaques will appear as clear zones against a stained background of healthy cells.
-
Quantification: Count the number of plaques in each well. The percentage of plaque reduction compared to the virus control is calculated for each compound concentration, and the IC₅₀ value is determined.
Reverse Transcriptase (RT) Inhibition Assay
This assay is used to screen for inhibitors of the reverse transcriptase enzyme, particularly for retroviruses like HIV.
Detailed Steps:
-
Reaction Setup: In a microplate, a reaction mixture is prepared containing a template-primer (e.g., poly(A)·oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, one of which is labeled), and a suitable buffer.
-
Enzyme and Inhibitor Addition: Purified reverse transcriptase enzyme and serial dilutions of the test compound are added to the reaction mixture.
-
Incubation: The plate is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a specific time to allow for DNA synthesis.
-
Detection: The amount of newly synthesized DNA is quantified. This can be done using various methods, such as measuring the incorporation of a radioactively or colorimetrically labeled dNTP.
-
Analysis: The percentage of RT inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value is then determined.
Neuraminidase (NA) Inhibition Assay
This assay is used to identify compounds that inhibit the neuraminidase enzyme of influenza viruses.
Detailed Steps:
-
Enzyme and Inhibitor Incubation: Purified influenza neuraminidase is incubated with serial dilutions of the test compound in a microplate to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to the wells.
-
Enzymatic Reaction: The plate is incubated at 37°C to allow the neuraminidase to cleave the substrate, releasing a fluorescent product (4-methylumbelliferone).
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of neuraminidase inhibition is calculated for each compound concentration compared to a no-inhibitor control. The IC₅₀ value is then determined.
References
- 1. Comparison of Efficacies of RWJ-270201, Zanamivir, and Oseltamivir against H5N1, H9N2, and Other Avian Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir activity against avian influenza H9N2 strain with different point mutations in their neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oseltamivir in human avian influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of Betulinic Aldehyde Oxime: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of betulinic aldehyde oxime in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This is a critical step to mitigate potential risks of exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles. | Protects eyes from potential splashes of the chemical or its solution. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and potential absorption or sensitization. |
| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities. | Minimizes inhalation of any potential dust or vapors. |
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound waste. This protocol is designed to be clear, concise, and easy to follow to ensure safe and effective waste management.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.
-
All solid waste (e.g., unused compound, contaminated filter paper) and liquid waste (e.g., solutions containing the compound) must be collected in separate, clearly labeled hazardous waste containers.
-
Use containers that are compatible with the chemical.
2. Container Labeling:
-
Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical name and molecular formula (C₃₀H₄₉NO₂)
-
Accumulation start date
-
The primary hazards (e.g., "Potentially Toxic," "Potential Skin Sensitizer")
-
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a well-ventilated, secure location, away from general laboratory traffic.
-
Ensure that the waste is stored separately from incompatible materials, particularly strong oxidizing agents and acids.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a full inventory of the waste container's contents.
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process, from the point of waste generation to its final removal from the laboratory.
Caption: Workflow for the proper disposal of this compound.
Summary of Key Disposal Parameters
The following table summarizes the critical information for the disposal of this compound, based on general chemical safety principles.
Table 2: Disposal and Safety Summary
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (pending official SDS). |
| Disposal Method | Collection by institutional Environmental Health and Safety (EHS) for incineration or other approved chemical waste treatment. |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Spill Response | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area. |
| First Aid: Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| First Aid: Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| First Aid: Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is strongly recommended to request and review the official Safety Data Sheet from the chemical supplier for the most accurate and comprehensive safety information.
Personal protective equipment for handling Betulinic aldehyde oxime
This guide provides crucial safety and logistical information for the handling, storage, and disposal of Betulinic aldehyde oxime in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential hazards.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the known hazards of structurally similar compounds, including other aldehydes and oximes. It is imperative to obtain and review the specific SDS for this compound from your supplier before handling the compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or a Face Shield | Essential for protecting against splashes and aerosols that can cause serious eye irritation. A face shield should be worn over safety glasses when there is a higher risk of splashing.[1][2][3][4] |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat should be worn to protect against skin contact and to prevent contamination of personal clothing. For larger quantities or operations with a higher risk of splashing, chemical-resistant coveralls are recommended.[2][3] |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4] Latex gloves are not recommended as some chemicals can readily pass through them.[3] Always inspect gloves for tears or holes before use and change them frequently. |
| Respiratory | Fume Hood or Respirator | All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4] |
Experimental Protocols: Handling, Storage, and Disposal
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Dispensing: Keep the container of this compound tightly closed when not in use.[2] When dispensing, avoid generating dust or aerosols. Use tools and techniques that minimize the dispersal of the solid material.
-
Working with Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure adequate ventilation.
Storage:
-
Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.
-
Location: Store in a designated chemical storage cabinet away from incompatible materials.
Spill Cleanup:
-
Small Spills: In case of a small spill, wear appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it into a sealed, labeled container for disposal.[1][2]
-
Large Spills: For larger spills, evacuate the area immediately and follow emergency procedures.[1] Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated disposables, absorbent materials, and excess solutions, must be collected in a designated, labeled, and sealed hazardous waste container.[2]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Emergency Procedures
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water.[1] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
